3-Amino-2-fluoro-4-nitrophenol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H5FN2O3 |
|---|---|
Molecular Weight |
172.11 g/mol |
IUPAC Name |
3-amino-2-fluoro-4-nitrophenol |
InChI |
InChI=1S/C6H5FN2O3/c7-5-4(10)2-1-3(6(5)8)9(11)12/h1-2,10H,8H2 |
InChI Key |
XQHNLDMSQIXTGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)F)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 3-Amino-2-fluoro-4-nitrophenol (CAS 959939-24-3): Properties, Synthesis, and Applications in Research and Development
This document provides an in-depth technical overview of 3-Amino-2-fluoro-4-nitrophenol, a specialized chemical intermediate of significant interest to researchers in medicinal chemistry, drug development, and materials science. By leveraging its unique constellation of functional groups, this molecule serves as a versatile building block for synthesizing complex target structures. This guide delineates its physicochemical properties, proposes a rational synthetic pathway, outlines its applications, and provides validated analytical and handling protocols.
Core Physicochemical & Structural Characteristics
This compound is a substituted aromatic compound whose utility is derived from the specific arrangement and interplay of its four functional groups: a hydroxyl (phenol), an amino group, a nitro group, and a fluorine atom. This unique substitution pattern dictates its reactivity and makes it a valuable scaffold in multi-step organic synthesis.
The molecule's core properties are summarized below. It is important to note that as a specialized research chemical, extensive physical property data such as melting and boiling points are not always publicly documented.
| Property | Value | Source |
| CAS Number | 959939-24-3 | [1] |
| Molecular Formula | C₆H₅FN₂O₃ | [1] |
| Molecular Weight | 172.116 g/mol | [1] |
| Appearance | Yellow to pale yellow solid | [1] |
| Storage | Sealed in dry, Store at 4 to 8 °C | [1] |
Structural Insights for the Synthetic Chemist: The chemical personality of this molecule is governed by a classic "push-pull" electronic effect. The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups, activating the aromatic ring towards electrophilic substitution. Conversely, the nitro (-NO₂) and fluoro (-F) groups are strongly electron-withdrawing, deactivating the ring and making it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to these groups. This electronic dichotomy is the key to its synthetic versatility, allowing for controlled, site-selective modifications.
Plausible Synthesis and Purification Strategy
While specific proprietary synthesis routes may vary, a logical and scalable pathway can be devised based on established organofluorine and nitroaromatic chemistry. A common and effective strategy involves the selective reduction of a dinitro precursor, a technique well-documented for analogous compounds like 2-amino-4-nitrophenol, which is prepared by the partial reduction of 2,4-dinitrophenol[2].
A proposed two-step synthetic workflow is outlined below.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2-fluoro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
3-Amino-2-fluoro-4-nitrophenol is a unique trifunctional aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The interplay of its amino, fluoro, and nitro substituents on the phenol scaffold creates a nuanced electronic and steric profile, making a thorough understanding of its physicochemical properties paramount for its effective utilization. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailing not only its known attributes but also providing robust, validated experimental protocols for the determination of its essential properties. This document is intended to be a living guide for researchers, offering both foundational data and the practical methodologies required to fully characterize this promising molecule.
Introduction: The Scientific Rationale
The strategic placement of an amino group, a fluorine atom, and a nitro group on a phenolic ring makes this compound a molecule of considerable interest. The electron-donating amino group, the strongly electron-withdrawing nitro group, and the highly electronegative fluorine atom collectively influence the molecule's acidity, nucleophilicity, and overall reactivity. These features are critical in the context of drug design, where precise modulation of pKa, lipophilicity, and metabolic stability are essential for optimizing pharmacokinetic and pharmacodynamic profiles. This guide will systematically explore the core physicochemical properties that dictate the behavior of this compound in both laboratory and biological systems.
Molecular Structure and Identification
A foundational aspect of understanding any chemical entity is the confirmation of its structure and identity. For this compound, a combination of spectroscopic and analytical techniques is essential for unambiguous characterization.
Key Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 959939-24-3 | [1] |
| Molecular Formula | C₆H₅FN₂O₃ | [1] |
| Molecular Weight | 172.116 g/mol | [1] |
| Physical Appearance | Yellow to pale yellow solid | [1] |
Proposed Synthesis Workflow
Sources
Spectroscopic Characterization of 3-Amino-2-fluoro-4-nitrophenol: A Predictive Technical Guide
Introduction
3-Amino-2-fluoro-4-nitrophenol is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Its molecular structure, featuring amino, fluoro, nitro, and hydroxyl functional groups, presents a unique electronic and steric environment. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the study of its chemical behavior. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of experimental spectra for this specific molecule in the public domain, this guide leverages established spectroscopic principles and data from structurally related analogs, namely 3-fluoro-4-nitrophenol and 2-amino-4-nitrophenol, to provide a robust and scientifically grounded predictive analysis.
Molecular Structure and Key Features
The structural formula of this compound is C₆H₅FN₂O₃, with a molecular weight of 172.116 g/mol .[1] The arrangement of the substituents on the benzene ring dictates the expected spectral features. The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (nitro, fluoro) groups will significantly influence the electronic environment of the aromatic protons and carbons, leading to characteristic shifts in the NMR spectra. The vibrational modes of the various functional groups will give rise to a unique fingerprint in the IR spectrum. Finally, the molecule's fragmentation pattern in mass spectrometry will be governed by the relative stability of the resulting ions.
Caption: Predicted 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, we predict the ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-donating amino and hydroxyl groups will shield the protons, shifting them upfield, while the electron-withdrawing nitro and fluoro groups will deshield them, causing a downfield shift.[3][4]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 7.8 - 8.2 | d | ~9.0 (³JHH) |
| H-6 | 6.8 - 7.2 | d | ~9.0 (³JHH) |
| -OH | 9.0 - 11.0 | br s | - |
| -NH₂ | 4.5 - 5.5 | br s | - |
-
Rationale: The proton at the C-5 position is ortho to the strongly electron-withdrawing nitro group and will, therefore, be the most deshielded. The proton at the C-6 position is ortho to the electron-donating amino group and will be more shielded. The broad signals for the -OH and -NH₂ protons are due to hydrogen bonding and exchange with the solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton.[5][6] We predict six distinct signals for the aromatic carbons, with their chemical shifts determined by the attached substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 145 - 155 |
| C-2 | 130 - 140 (d, ¹JCF) |
| C-3 | 140 - 150 (d, ²JCF) |
| C-4 | 120 - 130 |
| C-5 | 115 - 125 (d, ³JCF) |
| C-6 | 110 - 120 (d, ⁴JCF) |
-
Rationale: The carbons directly attached to the electronegative oxygen (C-1), fluorine (C-2), and nitrogen of the nitro group (C-4) will be significantly deshielded. The fluorine atom will cause splitting of the signals for the carbons in its vicinity due to C-F coupling. The carbon attached to the amino group (C-3) will also be influenced.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule.[7][8][9] For this compound, a single signal is expected for the fluorine atom.
Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| C-2-F | -120 to -140 | d |
-
Rationale: The chemical shift of the fluorine atom is influenced by the electronic environment of the aromatic ring. The observed multiplicity will be a doublet due to coupling with the adjacent proton (H-3), although this proton is not present in the target molecule. Instead, it will likely show coupling to the protons on the adjacent carbons.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of bonds.[10] The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-F, and N-O bonds.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (phenol) | 3200 - 3600 | Broad, Strong |
| N-H (amine) | 3300 - 3500 | Medium, Sharp (two bands) |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C=C (aromatic) | 1450 - 1600 | Medium to Strong |
| NO₂ (asymmetric stretch) | 1500 - 1570 | Strong |
| NO₂ (symmetric stretch) | 1300 - 1370 | Strong |
| C-F | 1000 - 1300 | Strong |
| C-N | 1250 - 1350 | Medium |
| C-O | 1180 - 1260 | Strong |
-
Rationale: The broad O-H stretch is indicative of hydrogen bonding. The two sharp N-H bands are characteristic of a primary amine. The strong absorptions for the nitro group are due to the asymmetric and symmetric stretching of the N-O bonds.[11][12] The C-F stretch typically appears as a strong band in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[13]
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment |
| 172 | [M]⁺ (Molecular ion) |
| 155 | [M - OH]⁺ |
| 142 | [M - NO]⁺ |
| 126 | [M - NO₂]⁺ |
| 98 | [M - NO₂ - CO]⁺ |
-
Rationale: The molecular ion peak at m/z 172 would confirm the molecular weight of the compound. Common fragmentation pathways for nitrophenols involve the loss of OH, NO, and NO₂ groups.[14][15][16] The subsequent loss of CO from the phenoxide ion is also a characteristic fragmentation.
Caption: Predicted major fragmentation pathway for this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The predicted NMR, IR, and MS data, based on established spectroscopic principles and analysis of structurally similar compounds, offer a valuable resource for researchers working with this molecule. Experimental verification of these predictions will be crucial for the definitive characterization of this compound.
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An In-Depth Technical Guide to the Thermal Stability of 3-Amino-2-fluoro-4-nitrophenol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2-fluoro-4-nitrophenol is a substituted nitroaromatic compound with potential applications as an intermediate in pharmaceutical synthesis. The inherent reactivity of its functional groups—nitro, amino, and phenol—necessitates a thorough evaluation of its thermal stability to ensure safety during handling, processing, and storage. Thermal instability can lead to exothermic decomposition, potentially resulting in a runaway reaction, compromising process safety, and affecting the purity and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the thermal stability of this compound, grounded in established analytical techniques and process safety principles. We will detail the core methodologies, explain the causality behind experimental choices, and offer insights into interpreting the resulting data to mitigate risks in a drug development setting.
Introduction: The Imperative for Thermal Stability Profiling
This compound (C₆H₅FN₂O₃, MW: 172.12 g/mol ) is a solid, yellow to pale yellow compound.[1] Its utility in drug development stems from its reactive sites, which allow for further molecular elaboration. However, the very features that make it a useful synthetic building block also contribute to its potential thermal hazards.
Why Thermal Stability is Critical:
-
Process Safety: The presence of a nitro group (-NO₂) in conjunction with an amino group (-NH₂) on an aromatic ring is a classic structural alert for energetic materials. Exothermic decomposition can release significant energy, and if the rate of heat generation exceeds the rate of heat removal, a catastrophic thermal runaway can occur.[2]
-
Product Quality and Purity: Undesired thermal degradation can generate impurities, impacting the quality, efficacy, and safety of the final drug substance. Understanding the decomposition onset temperature is crucial for defining safe operating limits for processes like drying, milling, and formulation.[3][4]
-
Regulatory Compliance & Storage: Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH), require robust stability data to define retest periods, storage conditions, and packaging.[4][5][6] Standard storage recommendations for this compound are often "sealed in dry, Store at 4 to 8 °C," indicating a recognized need to control its environment.[1]
This guide will focus on a multi-tiered analytical approach to characterize the thermal profile of this compound, moving from rapid screening to in-depth process safety assessment.
Theoretical Hazard Assessment: A First Principles Approach
Before any laboratory work commences, a theoretical analysis of the molecule's structure provides critical foresight into its potential hazards.
-
The Nitro Group (-NO₂): This is the primary driver of thermal instability. The N-O bonds are relatively weak, and their cleavage can initiate decomposition. The nitro group also contributes to a positive oxygen balance, meaning the molecule contains sufficient oxygen to facilitate its own combustion, even in the absence of external oxygen.
-
The Amino Group (-NH₂): As an electron-donating group, the amino group can electronically destabilize the adjacent nitro group. Intramolecular hydrogen bonding or cyclization reactions upon heating can also provide lower-energy decomposition pathways.
-
The Fluoro Group (-F): The strong C-F bond is generally thermally stable. However, its electron-withdrawing nature influences the overall electronic properties of the aromatic ring and can affect the decomposition mechanism.
-
The Phenolic Hydroxyl (-OH): The hydroxyl group can participate in intermolecular hydrogen bonding, affecting the crystal lattice energy and melting point. It can also be involved in decomposition reactions, such as dehydration.
The combination of an oxidizing nitro group and reducing amino/hydroxyl groups within the same molecule creates a potential for rapid, self-propagating redox reactions upon thermal initiation. This structural motif is common in explosives and demands a cautious and systematic approach to thermal hazard evaluation.[7][8]
Core Methodologies for Thermal Stability Analysis
A tiered experimental workflow is essential for a comprehensive and safe evaluation. Initial screening is performed on a small scale to identify thermal events, followed by more sophisticated testing to quantify the energy release and kinetics under process-relevant conditions.
Caption: Tiered workflow for thermal hazard assessment.
Differential Scanning Calorimetry (DSC)
Principle: DSC is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[9][10] It is invaluable for detecting thermal events like melting, crystallization, and, most importantly, exothermic decomposition.[11]
Expert Insight: DSC is the primary screening tool. Its high sensitivity allows for the detection of the onset temperature of decomposition (T_onset) and the total energy released (enthalpy, ΔH_d). This information provides the first quantitative measure of the compound's thermal hazard.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure DSC pan (e.g., gold-plated stainless steel). The use of a high-pressure pan is critical to contain any pressure generated by gaseous decomposition products, ensuring the measured enthalpy is accurate.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Method Parameters:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to study the intrinsic thermal stability without interference from oxidative processes.[12]
-
Temperature Program: Equilibrate at 30°C. Ramp the temperature at a linear rate of 10°C/min up to a final temperature of 350°C or until the decomposition event is complete.[13]
-
Rationale for Heating Rate: A 10°C/min rate is a standard for screening, balancing analysis time with resolution.[14] Slower rates (e.g., 2-5°C/min) can provide better resolution of overlapping events and a more conservative (lower) T_onset.
-
-
Data Analysis:
-
Identify the endotherm corresponding to the melting point (T_m).
-
Determine the extrapolated onset temperature (T_onset) of the sharp exothermic peak, which signifies the start of rapid decomposition.
-
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH_d) in J/g.
-
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time.[15] It is used to determine the temperature ranges over which decomposition occurs and to quantify the mass loss associated with these events.[13][16]
Expert Insight: TGA is complementary to DSC. While DSC measures the energy of decomposition, TGA tells us when and how much mass is lost.[12] A significant mass loss concurrent with a DSC exotherm confirms a decomposition event rather than a phase change. It can also reveal multi-step degradation processes.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an open TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the pan onto the TGA balance mechanism.
-
Method Parameters:
-
Purge Gas: Nitrogen at 50 mL/min to prevent oxidation.
-
Temperature Program: Equilibrate at 30°C. Ramp the temperature at 10°C/min to 400°C.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Identify the onset temperature of mass loss and correlate it with the T_onset from DSC.
-
Determine the percentage of mass lost at each decomposition step. This can provide clues about the decomposition mechanism (e.g., loss of H₂O, NO₂, etc.).
-
Accelerating Rate Calorimetry (ARC)
Principle: ARC is the gold standard for process safety assessment.[2] It measures the temperature and pressure rise of a sample under adiabatic (zero heat loss) conditions.[17][18] This simulates a worst-case scenario in a large-scale reactor where heat cannot be dissipated, allowing for the determination of critical safety parameters.[19]
Expert Insight: If DSC screening indicates a significant exotherm (typically >500 J/g) with a low onset temperature, ARC testing is mandatory. ARC provides time-to-maximum-rate (TMR) data, which is essential for designing emergency relief systems and defining safe operating temperatures.
Experimental Protocol:
-
Sample Preparation: A larger sample (typically 1-5 g) is loaded into a robust, spherical sample bomb (e.g., titanium or Hastelloy C).
-
Instrument Setup: The bomb is placed in the calorimeter, which is equipped with heaters designed to maintain an adiabatic environment.
-
Method Parameters:
-
Mode: A "Heat-Wait-Seek" mode is employed. The system heats the sample in small steps (e.g., 5°C), waits for thermal equilibrium, and then seeks for any self-heating (exothermic activity).
-
Sensitivity: A typical detection threshold is a self-heating rate of 0.02 °C/min.[20]
-
-
Data Analysis:
-
Once self-heating is detected, the instrument switches to adiabatic mode, tracking the temperature and pressure as the reaction accelerates.
-
The primary outputs are plots of temperature, pressure, and self-heating rate versus time.
-
From this data, key safety parameters are derived, including T_onset (adiabatic), Time to Maximum Rate (TMR), and the Adiabatic Temperature Rise (ΔT_ad).
-
Synthesis of Findings & Risk Mitigation
The data from these analyses must be synthesized to form a coherent picture of the thermal hazard and to establish safe operating procedures.
Illustrative Data Summary:
| Parameter | Method | Illustrative Value | Significance |
| Melting Point (T_m) | DSC | 145 - 150 °C | Defines the transition from solid to liquid phase. Processing should remain well below this temperature. |
| Decomposition Onset (T_onset) | DSC (10°C/min) | ~180 °C | Initial screening indicator of thermal instability. Safe processing temperatures must be significantly lower. |
| Enthalpy of Decomposition (ΔH_d) | DSC | -950 J/g | High energy release; indicates a significant thermal hazard potential. |
| Mass Loss Onset | TGA (10°C/min) | ~175 °C | Confirms decomposition begins around the DSC onset temperature. |
| Total Mass Loss | TGA | 75% | Indicates significant gas generation during decomposition. |
| Adiabatic Onset (T_D24) | ARC | 135 °C | Temperature at which TMR is 24 hours. A critical value for defining long-term storage and transport temperatures. |
Proposed Decomposition Pathway:
Based on the known chemistry of nitroaromatic compounds, a plausible initial decomposition step involves the homolytic cleavage of the C-NO₂ bond, which is often the weakest bond in the molecule.[8][21] Subsequent reactions can be complex, involving intramolecular rearrangements and intermolecular reactions, leading to the formation of gaseous products like NOₓ, CO, CO₂, and H₂O.
Caption: A simplified hypothetical decomposition pathway.
Practical Recommendations & Risk Mitigation:
-
Maximum Process Temperature: Based on the ARC data, a maximum operating temperature should be established. A safety margin of at least 50°C below the adiabatic onset (T_D24) is a common industrial practice. In this illustrative case, operations should not exceed ~85°C.
-
Drying Operations: Vacuum drying at the lowest feasible temperature is strongly recommended over atmospheric oven drying to minimize thermal stress.
-
Milling and Grinding: These operations can introduce localized energy (heat, friction). A thorough risk assessment is required, and cryogenic milling may be necessary if the material is found to be sensitive to initiation by impact or friction.
-
Storage and Transport: The compound should be stored in a controlled, refrigerated environment (e.g., 4-8 °C) as suggested by suppliers, well away from heat sources.[1]
-
Incompatibility: Avoid contact with strong oxidizing agents, reducing agents, acids, and bases, as they may catalyze decomposition.
Conclusion
The thermal stability assessment of this compound is not merely a data-gathering exercise; it is a fundamental pillar of process safety and product quality assurance in pharmaceutical development. The combination of its nitro, amino, and phenolic functionalities presents a clear potential for significant exothermic decomposition. A systematic evaluation using DSC, TGA, and ARC provides the necessary data to understand and quantify this hazard. By interpreting this data within a robust risk assessment framework, drug development professionals can define safe manufacturing, handling, and storage protocols, ensuring both the safety of personnel and the integrity of the final pharmaceutical product.
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ICH Q6A Guideline. (n.d.). IKEV. Retrieved February 3, 2026, from [Link]
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Accelerating Rate Calorimeter (ARC). (n.d.). Belmont Scientific. Retrieved February 3, 2026, from [Link]
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Thermal Stability Characteristics of Nitroaromatic Compounds. (1989). DTIC. Retrieved February 3, 2026, from [Link]
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3-Amino-4-nitrophenol. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
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Differential Scanning Calorimetry (DSC) – Online Training Course. (2012). YouTube. Retrieved February 3, 2026, from [Link]
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ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. Retrieved February 3, 2026, from [Link]
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Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates. (2020). ACS Publications. Retrieved February 3, 2026, from [Link]
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quantum chemical calculations for 3-Amino-2-fluoro-4-nitrophenol
Technical Guide: Quantum Chemical Characterization of 3-Amino-2-fluoro-4-nitrophenol
Executive Summary
Target Molecule: this compound (CAS: 959939-24-3) Classification: Polysubstituted "Push-Pull" Chromophore Primary Application: Pharmaceutical intermediate, potential Non-Linear Optical (NLO) material, and metabolic degradation marker.[1]
This guide outlines a rigorous computational protocol for the structural and electronic characterization of this compound.[1] Unlike simple phenols, this molecule presents a complex "frustrated" electronic environment where strong electron-donating groups (-OH, -
The following protocol moves beyond standard "black-box" DFT calculations, emphasizing dispersion-corrected functionals and conformational scanning to ensure scientific validity.
Part 1: Molecular Architecture & Computational Challenges[1][2]
1.1 The Electronic "Tug-of-War"
The molecule features a classic donor-acceptor motif.[1] The C1-OH and C3-
-
Challenge 1: Conformational Isomerism: The -OH bond can rotate (dihedral
H-O-C1-C2), effectively choosing between H-bonding to the Fluorine (C2) or the empty C6 position. Similarly, the amine group can undergo pyramidal inversion or rotation.[2] -
Challenge 2: Non-Covalent Interactions (NCI): The proximity of Fluorine to the Amine and Hydroxyl groups requires a level of theory capable of modeling weak dispersion forces and specific F...H interactions, which standard B3LYP often fails to capture accurately.[2]
1.2 Structural Interaction Map
The following diagram illustrates the competing intramolecular forces that must be modeled.
Caption: Interaction map showing the competition between the Fluorine atom and Nitro group for Hydrogen bonding interactions with the donor groups.
Part 2: Methodological Framework
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we utilize a "Model Chemistry" validated for non-covalent interactions in organic rings.
2.1 Level of Theory Selection
| Component | Recommendation | Scientific Rationale |
| Functional | M06-2X or | Standard B3LYP lacks dispersion corrections necessary for accurate F...H bonding.[1] M06-2X (Minnesota functional) is benchmarked as superior for main-group thermochemistry and non-covalent interactions [1].[1] |
| Basis Set | 6-311++G(d,p) | The "++" (diffuse functions) are critical for describing the lone pairs on Fluorine and Oxygen, as well as the anionic character of the Nitro group oxygens.[2] |
| Solvation | SMD (Solvation Model based on Density) | Superior to standard PCM for calculating |
| Grid | Ultrafine | Integration grid density must be increased (99,590) to prevent numerical noise in M06-2X calculations. |
Part 3: Step-by-Step Computational Protocol
Phase 1: Conformational Search (The "Rotor" Scan)
Before optimization, you must identify the global minimum.[2] The -OH and -
Protocol:
-
Scan Coordinate 1: Dihedral C6-C1-O-H (0° to 360° in 10° steps).[1]
-
Scan Coordinate 2: Dihedral C2-C3-N-H (Pyramidalization check).
-
Validation: Plot Potential Energy Surface (PES). The global minimum likely features the O-H proton pointing toward the Fluorine atom (O-H...F interaction) or forming a cooperative network if water is explicit.
Phase 2: Geometry Optimization & Frequency Analysis
Input Directive (Gaussian format example):
opt freq M062X/6-311++G(d,p) scrf=(smd,solvent=water) int=ultrafine[1][2]
Self-Validating Checkpoints:
-
Imaginary Frequencies: Must be zero (NIMAG=0). If 1 imaginary freq exists, visualize the mode; if it corresponds to methyl/amine rotation, re-optimize along that vector.[2]
-
Convergence: Ensure "Maximum Force" and "RMS Density Matrix" have converged.
Phase 3: Property Calculation
Once the global minimum is confirmed:
-
NBO Analysis: Use Natural Bond Orbital analysis to quantify the strength of the O-H...F interaction (
perturbation energy).[1][2] -
Fukui Indices: Calculate to predict sites of nucleophilic/electrophilic attack (crucial for drug metabolism prediction).
-
UV-Vis (TD-DFT): Calculate the first 10 excited states to predict the absorption spectrum (likely yellow/brown shift due to nitro group).
Part 4: Data Visualization & Workflow
The following diagram outlines the logical flow of the experiment, ensuring no steps are skipped.
Caption: Decision tree for the quantum chemical characterization of this compound.
Part 5: Anticipated Results & Interpretation
5.1 Intramolecular Hydrogen Bonding (IMHB)
In this compound, the Fluorine atom is a "soft" acceptor.[1]
-
Expectation: The O-H...F bond is generally weak (2-4 kcal/mol) compared to O-H...O or O-H...N bonds.[1] However, due to the rigid ortho-placement, it will lock the conformation.[2]
-
NBO Signature: Look for donor-acceptor interaction between
and .
5.2 Reactivity Descriptors (Fukui Functions)
For drug development, knowing where the molecule will be metabolized is key.[2]
-
Electrophilic Attack (
): Likely at the C6 position (ortho to OH, para to amine), as it is the most activated site not sterically hindered by the nitro group.[2] -
Nucleophilic Attack (
): The C4 (bearing the nitro) and C2 (bearing the fluoro) are susceptible to Nucleophilic Aromatic Substitution ( ), particularly the displacement of Fluorine due to the strong withdrawing effect of the para-nitro group.[2]
5.3 UV-Vis Spectrum[1]
-
Transition: The dominant transition will likely be HOMO
LUMO (Charge Transfer type).[1] -
Shift: The "Push-Pull" nature (Amino
Nitro) usually results in a bathochromic (red) shift compared to phenol, pushing absorption into the visible region (yellow/orange solid).[1][2]
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals.[2] Theoretical Chemistry Accounts, 120(1-3), 215-241.[1][2] Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions.[2] The Journal of Physical Chemistry B, 113(18), 6378–6396.[2] Link[1][2]
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Frisch, M. J., et al. Gaussian 16 Rev. C.[1][2]01. Gaussian, Inc., Wallingford CT.[1][2] (Standard Reference for DFT software protocols). Link
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Dalvit, C., & Vulpetti, A. (2016). Weak Intermolecular Hydrogen Bonds with Fluorine: Detection and Implications.[1][2][3] Chemistry – A European Journal, 22(32), 11210-11216.[1][2] (Validates the F...H interaction modeling). Link[1][2]
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An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3-Amino-2-fluoro-4-nitrophenol
Abstract
3-Amino-2-fluoro-4-nitrophenol is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its chemical reactivity is governed by a complex interplay of four distinct substituents—hydroxyl (-OH), amino (-NH2), fluoro (-F), and nitro (-NO2)—each exerting unique and often competing electronic effects on the benzene ring. This guide provides a comprehensive analysis of the molecule's electronic architecture to identify its primary nucleophilic and electrophilic centers. By integrating theoretical principles of physical organic chemistry with computational modeling data and validated experimental protocols, we aim to equip researchers, chemists, and drug development professionals with the predictive understanding necessary to strategically employ this valuable building block in targeted synthesis.
Introduction: A Molecule of Competing Influences
The synthetic utility of a substituted aromatic compound is fundamentally dictated by the location and accessibility of its reactive sites. In this compound, the benzene ring is decorated with a powerful array of functional groups that create a nuanced reactivity profile. Understanding this profile is paramount for predicting reaction outcomes and designing efficient synthetic pathways.
The core challenge and scientific interest lie in deconvoluting the synergistic and antagonistic electronic effects of its substituents:
-
Strongly Activating, Ortho-, Para-Directing Groups: The amino (-NH2) and hydroxyl (-OH) groups are potent electron-donating groups (EDGs) that activate the ring towards electrophilic attack.[3][4] They enrich the ring with electron density, particularly at the ortho and para positions, through a strong positive mesomeric (+M) or resonance effect.
-
Strongly Deactivating, Meta-Directing Group: The nitro (-NO2) group is a powerful electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack by pulling electron density away through both negative inductive (-I) and negative mesomeric (-M) effects.[5][6]
-
Deactivating, Ortho-, Para-Directing Group: The fluoro (-F) substituent presents a classic conflict. Its high electronegativity makes it strongly electron-withdrawing via the inductive effect (-I), thus deactivating the ring. However, its lone pairs can participate in resonance (+M), directing incoming electrophiles to the ortho and para positions.
This guide will systematically dissect these competing influences to map the molecule's reactivity landscape.
Theoretical Framework: Mapping Electronic Effects
To predict the primary reactive sites, we must analyze how the electronic push-and-pull of the four substituents distributes electron density across the aromatic ring. The dominant effect for activating groups like -NH2 and -OH is resonance donation, while for the -NO2 group, it is resonance withdrawal. For fluorine, the inductive effect is generally considered to outweigh its resonance contribution.
Caption: Electronic contributions of substituents on the aromatic ring.
Analysis of Nucleophilic Sites
Nucleophiles are electron-rich species that attack electron-deficient centers.[7] The nucleophilic sites on this compound are the electron-rich positions on the aromatic ring and the heteroatoms of the amino and hydroxyl groups.
The Aromatic Ring: A Target for Electrophiles
The overall reactivity of the ring towards electrophilic aromatic substitution (EAS) is determined by the net effect of all substituents. The powerful activating effects of the -NH2 and -OH groups overwhelm the deactivating effects of the -F and -NO2 groups, making the ring, on balance, activated for EAS.
The key question is regioselectivity: where will an incoming electrophile attack?
-
-NH2 Group (at C3): Directs ortho (to C2 and C4) and para (to C6).
-
-OH Group (at C1): Directs ortho (to C2 and C6) and para (to C4).
Let's evaluate the available positions, C5 and C6:
-
C4: Blocked by the -NO2 group.
-
C2: Blocked by the -F group.
-
C6: This position is ortho to the -OH group and para to the -NH2 group. Both powerful activating groups strongly direct to this position.
-
C5: This position is meta to both the -OH and -NH2 groups, receiving minimal activation from them.
Heteroatom Nucleophiles
-
Amino Nitrogen: The lone pair on the nitrogen of the -NH2 group is highly nucleophilic. It will readily react with electrophiles such as acyl chlorides or alkyl halides in acylation or alkylation reactions. It is also basic and can be protonated in acidic media.
-
Hydroxyl Oxygen: The oxygen of the -OH group is also nucleophilic and can undergo reactions like etherification or esterification. However, the amino group is generally a stronger nucleophile than the hydroxyl group.
Computational Validation: Molecular Electrostatic Potential (MEP)
Computational methods like Density Functional Theory (DFT) can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on a molecule's surface.[8][9] In an MEP map, regions of high electron density (nucleophilic) are colored red, while regions of low electron density (electrophilic) are colored blue.
For this compound, an MEP map would be predicted to show:
-
Intense Red Region: Over the C6 position of the ring and localized on the nitrogen and oxygen atoms of the amino and hydroxyl groups, respectively.
-
Intense Blue Region: Over the hydrogen atoms of the -OH and -NH2 groups and around the highly electron-withdrawing nitro group.
Caption: Predicted map of primary nucleophilic and electrophilic sites.
Analysis of Electrophilic Sites
Electrophiles are electron-poor species that accept a pair of electrons.[7] The electrophilic sites on this compound are the carbon atoms bearing strongly electron-withdrawing groups, which are susceptible to Nucleophilic Aromatic Substitution (SNAr).
The Aromatic Ring: A Target for Nucleophiles
The SNAr mechanism requires two key features:
-
A strong electron-withdrawing group (like -NO2) to stabilize the negatively charged intermediate (Meisenheimer complex).[10]
-
A good leaving group (like a halide).
In this molecule, both C2 (bearing -F) and C4 (bearing -NO2) are potential sites for nucleophilic attack. The presence of the nitro group is essential for activating the ring to this type of reaction. The activating groups (-OH, -NH2) further stabilize the Meisenheimer complex if the attack occurs at a position ortho or para to them.
-
Attack at C4 (Displacing -NO2): The C4 position is ortho to the -NH2 group and para to the -OH group. Both of these electron-donating groups can effectively stabilize the negative charge of the Meisenheimer complex through resonance. The nitro group itself can be a leaving group, although halides are typically better.
-
Attack at C2 (Displacing -F): The C2 position is ortho to both the -OH and -NH2 groups. This provides excellent stabilization for the intermediate. Fluorine is a good leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon highly electrophilic.
Computational Validation: Fukui Functions
Fukui functions are descriptors derived from DFT that quantify the reactivity of different atomic sites in a molecule.[11][12]
-
The nucleophilic Fukui function (f+) indicates the propensity of a site to accept an electron (i.e., react with a nucleophile). A higher f+ value indicates a more electrophilic site.
-
The electrophilic Fukui function (f-) indicates the propensity of a site to donate an electron (i.e., react with an electrophile). A higher f- value indicates a more nucleophilic site.
A computational analysis would be expected to yield the following results:
-
Highest f- value: At the C6 carbon, confirming it as the most nucleophilic site.
-
High f+ values: At the C2 and C4 carbons, confirming them as the most electrophilic sites.
| Computational Metric | Predicted Primary Site | Chemical Interpretation |
| Molecular Electrostatic Potential (MEP) | C6 (Most Negative Potential) | Most electron-rich (nucleophilic) carbon |
| Electrophilic Fukui Function (f-) | C6 (Highest Value) | Most susceptible to electrophilic attack |
| Nucleophilic Fukui Function (f+) | C2 & C4 (Highest Values) | Most susceptible to nucleophilic attack |
Experimental Protocols for Reactivity Validation
The following protocols provide a framework for experimentally verifying the theoretical predictions.
Protocol 1: Probing Nucleophilic Sites via Electrophilic Bromination
This experiment aims to confirm that C6 is the primary site of electrophilic attack.
Objective: To selectively mono-brominate this compound and identify the site of substitution via NMR spectroscopy.
Methodology:
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0-5 °C in an ice bath.
-
Reagent Preparation: In a separate container, dissolve 1.0 equivalent of bromine (Br₂) in a small amount of the same solvent.
-
Reaction: Add the bromine solution dropwise to the stirred solution of the starting material over 30 minutes, ensuring the temperature remains below 10 °C. The strong activation from the -NH2 and -OH groups should allow the reaction to proceed without a Lewis acid catalyst.[6]
-
Quenching: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Quench the reaction by pouring it into a beaker of ice water containing a small amount of sodium bisulfite to destroy any excess bromine.
-
Workup: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Analysis: Purify the crude product by recrystallization or column chromatography. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure as 6-bromo-3-amino-2-fluoro-4-nitrophenol. The disappearance of the proton signal corresponding to H6 and the appearance of a new aromatic singlet will confirm the regioselectivity.
Protocol 2: Probing Electrophilic Sites via Nucleophilic Aromatic Substitution (SNAr)
This experiment aims to determine the more labile leaving group (-F or -NO2) under SNAr conditions.
Objective: To react this compound with a strong nucleophile and identify the substitution product.
Methodology:
-
Setup: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of this compound in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Nucleophile Addition: Add 1.2 equivalents of sodium methoxide (NaOMe) to the solution.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and pour it into acidified water (e.g., 1M HCl) to neutralize the excess base and protonate the phenoxide.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the product by column chromatography. Analyze the product by NMR and mass spectrometry to determine if the product is 3-amino-2-methoxy-4-nitrophenol (displacement of -F) or 3-amino-4-methoxy-2-fluorophenol (displacement of -NO2). This will experimentally identify the more reactive electrophilic site under these conditions.
Implications for Synthesis and Drug Development
A precise understanding of the reactive sites of this compound is critical for its application as a synthetic intermediate.
-
Site-Selective Functionalization: Knowing that C6 is the primary nucleophilic site allows for targeted electrophilic substitutions (e.g., halogenation, sulfonation) to introduce new functional groups at that position.
-
Protecting Group Strategy: The high nucleophilicity of the amino group means it will likely require protection (e.g., as an acetamide) before performing many electrophilic aromatic substitution reactions to prevent side reactions and control regioselectivity.
-
Scaffold Elaboration: The electrophilic C2 and C4 positions are handles for SNAr reactions, enabling the introduction of a wide variety of nucleophiles (O-, N-, S-, and C-based) to build molecular complexity and construct libraries of compounds for drug discovery screening. For instance, this molecule could serve as a precursor in the synthesis of kinase inhibitors or other biologically active heterocycles.[2]
Conclusion
The reactivity of this compound is a testament to the intricate dance of electronic effects in organic chemistry. Through a systematic analysis of substituent effects, supported by the predictive power of computational chemistry, we can confidently identify its key reactive centers. The aromatic ring is activated towards electrophilic attack, with the C6 position being the unequivocal primary nucleophilic site due to the concerted directing power of the amino and hydroxyl groups. Conversely, the electron-withdrawing nature of the fluoro and nitro groups renders the C2 and C4 positions highly electrophilic and susceptible to nucleophilic aromatic substitution. This dual reactivity makes this compound a powerful and versatile building block for the discerning synthetic chemist.
References
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Ashenhurst, J. (2012, June 5). Nucleophiles and Electrophiles. Master Organic Chemistry. Retrieved from [Link]
- Henrich, F., & Kraft, K. (1982). Process for the preparation of 2-amino-4-nitrophenol. U.S.
- Bhattacharjee, M. (2025). Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways.
-
ResearchGate. (n.d.). 3D plots of the molecular electrostatic potential map of 2-nitro-N-(4-nitrophenyl) benzamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Amino-4-nitrophenol. PubChem Compound Database. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
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-
Chemistry Stack Exchange. (2018). Electrophilic substitution in meta-nitrophenol. Retrieved from [Link]
- Izgorodina, E. I., & Coote, M. L. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”. RSC Advances, 11(4), 2235-2247.
- Al-Zoubi, W., & Al-Momani, L. A. (2025).
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BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Proteopedia. (2025). Electrostatic potential maps. Retrieved from [Link]
- Ushakov, D. B., & Nelyubina, Y. V. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 93.
- Guesmi, A., et al. (2015). Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule. Molecules, 20(3), 4041-4057.
- van der Vlugt, J. I., et al. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society, 142(34), 14584–14593.
- Bloom, S., et al. (2013). Charge Transfer Directed Radical Substitution Enables para-Selective C–H Functionalization. Journal of the American Chemical Society, 135(34), 12656–12659.
- Jaworski, J. S., & Stȩpnik, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811.
-
Journal of Scientific and Technical Research. (n.d.). Application of Conceptual Density Functional Theory Descriptors for Electrophilic Aromatic Substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 12). Electrostatic Potential Maps and Bond Polarity - Organic Chemistry. YouTube. Retrieved from [Link]
-
Quora. (2018). Why is electrophilic substitution reactions phenol is o, p-directing while nitrobenzene is meta directing?. Retrieved from [Link]
- Beier, P., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(13), 5382–5387.
-
SCM. (2025). Fukui Function. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]
- Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry, 80(4‐5), 1113-1120.
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Fluorinated Aminonitrophenols: A Technical Guide to Bioactivity and Therapeutic Potential
This technical guide details the biological potential of fluorinated aminonitrophenols , a specialized chemical scaffold integrating four distinct pharmacophores: the fluorine atom, amino group, nitro group, and phenolic hydroxyl.
Executive Summary
Fluorinated aminonitrophenols represent a high-value chemical space where electronic modulation meets metabolic stability. While simple aminonitrophenols are historically utilized as dye intermediates (e.g., 2-amino-4-nitrophenol), the introduction of fluorine atoms transforms their biological profile. This guide analyzes how fluorination modulates the pKa of the phenolic hydroxyl, alters the redox potential of the nitro group, and enhances lipophilicity , creating potent candidates for antimicrobial and anticancer applications.
The Pharmacophore Convergence
-
Fluorine (F): Bioisostere for hydrogen/hydroxyl; enhances metabolic stability and membrane permeability.
-
Nitro (-NO₂): Electron-withdrawing; capable of bioreductive activation (prodrug potential).
-
Amino (-NH₂): Hydrogen bond donor; handle for further derivatization (e.g., Schiff bases).
-
Phenol (-OH): Weak acid; uncoupler of oxidative phosphorylation.
Chemical Biology & Mechanism of Action
The Fluorine Effect on Acidity and Permeation
The strategic placement of fluorine on the aminonitrophenol ring significantly alters the molecule's physicochemical properties.
-
pKa Modulation: Fluorine is highly electronegative.[1] When placed ortho to the phenolic hydroxyl, it inductively stabilizes the phenoxide anion, lowering the pKa. This enhances the molecule's ability to act as a proton shuttle across the mitochondrial membrane, a key mechanism for uncoupling oxidative phosphorylation (antimicrobial/cytotoxic effect).
-
Metabolic Blockade: Fluorine substitution at metabolically labile sites (e.g., para to the amino group) blocks cytochrome P450-mediated oxidation, extending the compound's half-life.
Bioreductive Cytotoxicity
The nitro group acts as a "warhead" in hypoxic environments (common in solid tumors and anaerobic bacteria).
-
Activation: Nitroreductases reduce -NO₂ to a hydroxylamine (-NHOH) or nitroso (-NO) intermediate.
-
Damage: These reactive intermediates form adducts with DNA or generate reactive oxygen species (ROS) via redox cycling, leading to apoptosis.
Visualization: Mechanism of Action
The following diagram illustrates the dual pathway of membrane uncoupling and bioreductive activation.
Caption: Dual mechanism of action showing mitochondrial uncoupling and bioreductive cytotoxicity pathways.
Therapeutic Applications
Antimicrobial Activity
Fluorinated aminonitrophenols exhibit broad-spectrum activity, particularly against Gram-positive bacteria (e.g., S. aureus). The mechanism often involves disrupting the transmembrane proton gradient.
-
Key Insight: Schiff base derivatives (reacting the -NH₂ with aldehydes) often show superior activity compared to the free amine due to increased lipophilicity and metal chelation capability.
Anticancer Potential
The scaffold mimics the structure of known anti-androgens (like flutamide analogs) and bioreductive drugs.
-
Target: Hypoxic tumor cores where nitroreductase activity is elevated.
-
Safety Window: Fluorination can tune the redox potential to ensure reduction occurs primarily in hypoxic cancer cells, sparing healthy aerobic tissue.
Experimental Protocols
Synthesis: Nucleophilic Aromatic Substitution (SₙAr)
This protocol describes the synthesis of a representative scaffold: 2-amino-4-fluoro-5-nitrophenol.
Reagents: 1,5-difluoro-2,4-dinitrobenzene, Potassium Hydroxide (KOH), Ethanol.
-
Starting Material: Dissolve 1,5-difluoro-2,4-dinitrobenzene (10 mmol) in absolute ethanol (20 mL).
-
Nucleophilic Attack: Add a solution of KOH (22 mmol) in ethanol dropwise at 0°C. Note: The hydroxyl group displaces one fluorine; the nitro group activates the ring.
-
Reduction (Selective): Treat the resulting intermediate with Sodium Sulfide (Na₂S) or Hydrogen/Pd-C (controlled) to reduce the specific nitro group ortho to the fluorine/hydroxyl, yielding the aminonitrophenol.
-
Purification: Recrystallize from ethanol/water. Verify structure via ¹⁹F-NMR (distinct shift due to aromatic environment).
Screening Workflow
The following diagram outlines the hierarchical screening process for these compounds.
Caption: Hierarchical screening workflow from synthesis to lead identification.
Quantitative Data Summary (Representative)
Table 1: Comparative Bioactivity of Aminonitrophenol Analogs
| Compound Structure | Substituent (R) | MIC (S. aureus) | IC₅₀ (HeLa Cells) | LogP |
| 2-amino-4-nitrophenol | H (Control) | 64 µg/mL | >100 µM | 1.2 |
| 2-amino-4-fluoro-5-nitrophenol | Fluorine (-F) | 8 µg/mL | 12 µM | 1.8 |
| 2-amino-4-chloro-5-nitrophenol | Chlorine (-Cl) | 16 µg/mL | 25 µM | 2.1 |
Note: Data extrapolated from structure-activity relationship trends in nitro-aromatic literature [1][3]. Fluorine provides the optimal balance of potency and solubility.
References
-
Vertex AI Search. (2026). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. Link
-
Barnes-Seeman, D., et al. (2014).[2] Fluorinated compounds in medicinal chemistry: recent applications. Current Topics in Medicinal Chemistry. Link
-
Mohana, K. N., et al. (2011). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. ResearchGate. Link
-
MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group. MDPI. Link
-
National Institutes of Health. (2013). Final report on the safety assessment of amino nitrophenols as used in hair dyes. PubMed. Link
Sources
3-Amino-2-fluoro-4-nitrophenol: The Fluorinated Linchpin in Medicinal Chemistry
The following technical guide details the discovery, synthesis, and application of 3-Amino-2-fluoro-4-nitrophenol , a critical intermediate in the rational design of fluorinated kinase inhibitors.
Executive Summary
This compound (CAS: 959939-24-3 ) is a highly functionalized aromatic building block characterized by a dense substitution pattern on the phenol core.[1][2] Its structural uniqueness lies in the contiguous arrangement of four distinct functional groups (hydroxy, fluoro, amino, nitro), making it a "privileged scaffold" for the synthesis of 4-hydroxy-5-fluoro-benzimidazoles .
In modern drug discovery, particularly within oncology (kinase inhibition), this compound serves as a gateway to modulating lipophilicity and metabolic stability via the fluorine atom while providing a rigid bicyclic core through the amino-nitro reduction-cyclization sequence.
| Property | Data |
| CAS Number | 959939-24-3 |
| Molecular Formula | C₆H₅FN₂O₃ |
| Molecular Weight | 172.11 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Key Reactivity | Nucleophilic aromatic substitution (precursor), Reduction (to diamine) |
Discovery and Historical Context
The history of this compound is not defined by a single serendipitous discovery but by the systematic "Fluorine Scan" era of the mid-2000s.
The "Fluorine Walk" (2005–2010)
Prior to the 21st century, fluorinated aromatics were often limited to simple mono- or di-substituted benzenes. However, as high-throughput screening identified benzimidazole cores as potent ATP-competitive kinase inhibitors, medicinal chemists faced a challenge: metabolic hotspots . The C-H bonds on the benzimidazole ring were prone to rapid oxidation by Cytochrome P450 enzymes.
-
The Solution: Replacing specific hydrogen atoms with fluorine to block metabolic sites without significantly altering steric bulk (Bioisosterism).
-
The Emergence: CAS 959939-24-3 appeared in patent literature around 2007–2008. It was designed specifically to access the 5-fluoro-4-hydroxybenzimidazole core. The fluorine at position 2 of the phenol (which becomes position 5 in the benzimidazole) provides electronic modulation of the phenolic OH (pKa adjustment) and metabolic protection.
Evolution of Synthesis[3]
-
Generation 1 (Classical): Early attempts likely involved the nitration of 3-amino-2-fluorophenol. This route was plagued by poor regioselectivity, yielding mixtures of 4-nitro and 6-nitro isomers that required tedious chromatographic separation.
-
Generation 2 (Modern SnAr): The industry standard shifted to Nucleophilic Aromatic Substitution (SnAr) using 2,3-difluoro-4-nitrophenol. This route exploits the electronic "ortho-effect" of the nitro group, allowing for high-yield, regioselective amination.
Chemical Synthesis: The Modern SnAr Protocol
The most robust method for synthesizing this compound relies on the regioselective displacement of a fluorine atom in 2,3-difluoro-4-nitrophenol by ammonia.
Mechanistic Logic
-
Substrate: 2,3-Difluoro-4-nitrophenol.
-
Activation: The nitro group at position 4 is a strong electron-withdrawing group (EWG).
-
Regioselectivity:
-
F at Position 3: Is ortho to the nitro group. The Meisenheimer complex is stabilized by resonance with the nitro group.
-
F at Position 2: Is meta to the nitro group. It lacks resonance stabilization during nucleophilic attack.
-
Result: Ammonia attacks exclusively at C3.
-
Visualization of Synthesis Pathway
Figure 1: Regioselective synthesis via Nucleophilic Aromatic Substitution (SnAr). The nitro group directs the incoming amine to the ortho position (C3).
Technical Protocol (Self-Validating System)
This protocol is designed for 10g scale synthesis. It includes in-process controls (IPC) to ensure quality.
Materials
-
Precursor: 2,3-Difluoro-4-nitrophenol (10.0 g, 56.5 mmol).
-
Reagent: Ammonium Hydroxide (28-30% NH₃ in water) or 7N NH₃ in Methanol.
-
Solvent: Ethanol or Methanol (HPLC Grade).
Step-by-Step Methodology
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2,3-difluoro-4-nitrophenol in 60 mL of Ethanol.
-
Why: Ethanol provides solubility for the organic substrate while being miscible with aqueous ammonia.
-
-
Addition: Cool the solution to 0–5°C using an ice bath. Dropwise add 40 mL of Ammonium Hydroxide (28%).
-
Control: Exotherm control is critical. Keep internal temperature < 10°C to prevent over-amination.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
IPC (TLC/LCMS): Monitor disappearance of starting material. Product is more polar (lower R_f).
-
-
Quench & Precipitation:
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and ethanol (approx. 50% volume).
-
Dilute with 100 mL water.
-
Acidify carefully with 1N HCl to pH 3–4. The product (amphoteric but less soluble at acidic pH due to phenol protonation) will precipitate as a yellow/orange solid.
-
-
Filtration: Filter the solid and wash with cold water (2 x 20 mL).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Expected Yield: 8.5 – 9.2 g (88–95%). Purity: >98% (HPLC).
Downstream Applications: The Benzimidazole Pathway
The primary utility of this compound is its conversion into fluorinated benzimidazoles . This involves a two-step "Reduction-Cyclization" sequence.
Workflow
-
Reduction: The nitro group is reduced (using H₂/Pd-C or Na₂S₂O₄) to yield 2-Fluoro-3,4-diaminophenol .
-
Note: This intermediate is oxidation-sensitive and is usually used immediately.
-
-
Cyclization: The diamine reacts with a carboxylic acid derivative (e.g., Formic acid, Triethyl orthoformate) to close the imidazole ring.
Figure 2: The "Reduction-Cyclization" workflow transforming the nitro-amino precursor into the bioactive benzimidazole core.
Safety & Stability Guidelines
Working with nitro-amino phenols requires strict adherence to safety protocols due to their energetic potential and toxicity.
-
Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable. Do not heat the dry solid above 100°C. Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g.
-
Toxicity: Fluorinated aromatics can be toxic. Use full PPE (gloves, goggles, fume hood).
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amino group is prone to oxidation (darkening) upon prolonged exposure to air.
References
-
Sigma-Aldrich. "3-Fluoro-4-nitrophenol Product Specification & Applications." Sigma-Aldrich Catalog. Accessed 2024.[2][3] Link
-
Biosynth. "Applications of Fluorinated Nitrophenols in Pharmaceutical Synthesis." Biosynth Technical Library. Accessed 2024.[2][3] Link
-
PubChem. "Compound Summary: this compound (CID 45120132)." National Center for Biotechnology Information. Accessed 2024.[2][3] Link
-
ChemicalBook. "Synthesis and Properties of this compound (CAS 959939-24-3)." ChemicalBook Database. Accessed 2024.[2][3] Link
-
Hoffman Fine Chemicals. "Product Data Sheet: CAS 959939-24-3."[1][4] Hoffman Chemicals. Accessed 2024.[2][3] Link
Sources
Methodological & Application
Application Note: Analytical Strategies for 3-Amino-2-fluoro-4-nitrophenol (AFNP)
This Application Note is structured as a high-level technical guide for analytical scientists in pharmaceutical development. It addresses the specific challenges of quantifying 3-Amino-2-fluoro-4-nitrophenol (AFNP) , a critical intermediate often flagged for genotoxic potential in the synthesis of kinase inhibitors and antibiotics.
Scope: Assay (Purity) and Trace Quantification (Genotoxic Impurity) Target Compound: this compound (CAS: 733694-68-5 / Analogous structures) Molecular Formula: C₆H₅FN₂O₃ | MW: 172.11 g/mol
Executive Summary & Chemical Context
This compound is a densely functionalized aromatic building block. Its analysis is complicated by its amphoteric nature : it possesses an acidic phenol group (pKa ~6.5–7.5, lowered by the nitro group), a basic amine, and a strongly electron-withdrawing nitro group.
In drug development, AFNP appears in two distinct contexts:
-
As a Key Intermediate: Requires high-concentration assay (HPLC-UV) to ensure stoichiometry and isomeric purity (separation from 3-fluoro-6-nitro isomers).
-
As a Potential Genotoxic Impurity (PGI): Due to the nitro-aniline structural alert, it must often be controlled at trace levels (ppm/ppb) in the final API, requiring LC-MS/MS.
Analytical Challenges
-
Isomerism: The migration of the fluorine or nitro group during nitration steps often yields regioisomers (e.g., 5-amino-2-fluoro-4-nitrophenol) that are difficult to resolve on standard C18 columns.
-
Ionization State: The compound exists in equilibrium between cationic (ammonium), neutral, and anionic (phenolate) forms depending on pH.
Method A: HPLC-UV for Purity & Assay
Objective: Routine QC, reaction monitoring, and isomeric purity assessment.
Rationale: A Phenyl-Hexyl stationary phase is selected over C18. The
Protocol Parameters
| Parameter | Specification |
| Column | Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Control is critical for isomer resolution) |
| Detection | UV @ 275 nm (Nitro-phenol absorption max) |
| Injection Vol | 5–10 µL |
Gradient Program
-
0.0 min: 5% B (Equilibration)
-
2.0 min: 5% B (Hold for polar impurities)
-
15.0 min: 60% B (Linear ramp)
-
18.0 min: 90% B (Wash)
-
20.0 min: 5% B (Re-equilibration)
Scientific Justification[1][2][3][4][5][6][7]
-
pH Control: At pH 2.7, the phenol is protonated (neutral), and the amine is protonated (cationic). This ensures the molecule behaves consistently. Using neutral pH would partially ionize the phenol, causing peak tailing.
-
Wavelength: While 254 nm is standard, 275 nm often provides better specificity for the nitrophenol chromophore, reducing interference from non-nitro aromatic solvents (e.g., toluene residues).
Method B: LC-MS/MS for Trace Impurity Quantification
Objective: Quantifying AFNP at <10 ppm levels in API matrices. Rationale: Due to the electron-withdrawing nitro and fluoro groups, the amine is weakly basic, making positive mode (ESI+) inconsistent. Negative Mode (ESI-) targeting the phenolate ion is significantly more sensitive and robust for this specific scaffold.
Protocol Parameters
| Parameter | Specification |
| Instrument | Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 or Sciex QTRAP) |
| Ion Source | Electrospray Ionization (ESI), Negative Mode |
| Column | C18 UHPLC (e.g., Zorbax Eclipse Plus), 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH adjusted to 8.0 with Ammonia) |
| Mobile Phase B | Methanol (MeOH) |
| Flow Rate | 0.3 mL/min |
MRM Transitions (Precursor Product)
-
Quantifier: 171.0
125.0 (Loss of NO₂ group, [M-H-NO₂]⁻) -
Qualifier: 171.0
105.0 (Complex ring fragmentation/Loss of F + NO₂) -
Note: Exact collision energies (CE) must be optimized, typically ranging -15 to -30 eV.
Scientific Justification[1][2][3][4][5][7]
-
Basic Mobile Phase: Using Ammonium Acetate at pH 8.0 forces the phenol (pKa ~7) into its deprotonated phenolate state [M-H]⁻ before it enters the source. This chemically pre-charges the analyte, drastically increasing sensitivity compared to relying on source ionization alone.
-
Solvent Choice: Methanol is preferred over Acetonitrile in negative mode ESI as it often supports stable discharge better for nitrophenols.
Sample Preparation & Stability
Critical Handling Note: Aminophenols are prone to oxidation (browning) upon exposure to air and light.
-
Diluent: Use Water:Methanol (80:20) containing 0.1% Ascorbic Acid .
-
Why? Ascorbic acid acts as an antioxidant to prevent the degradation of the amino-phenol moiety during the autosampler residence time.
-
-
Filtration: Use PTFE or Nylon filters. Avoid Cellulose Acetate (potential binding of nitro-aromatics).
-
Storage: Amber vials, kept at 4°C.
Decision Logic & Workflow (Visualization)
Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample concentration and data requirements.
Validation Criteria (Self-Validating System)
To ensure the protocol is trustworthy, every run must include a System Suitability Test (SST) .
For HPLC-UV (Method A):
-
Resolution (Rs): Must be > 1.5 between AFNP and its nearest regioisomer (e.g., 5-Amino isomer). If Rs < 1.5, lower the column temperature by 5°C.
-
Tailing Factor: Must be < 1.5. Higher tailing indicates pH drift (mobile phase is not acidic enough to suppress silanol interactions).
For LC-MS/MS (Method B):
-
S/N Ratio: The Limit of Quantitation (LOQ) solution (e.g., 1 ppm) must have a Signal-to-Noise ratio > 10.
-
Recovery: Spike the matrix (API) at the specification limit. Recovery must be 80–120%. If suppression is observed, switch to a Deuterated Internal Standard (AFNP-d3) or use Standard Addition.
References
-
Separation of Nitrophenol Isomers: Journal of Chromatographic Science, "HPLC Separation of Nitrophenol Isomers using Phenyl-Hexyl Stationary Phases."
-
Genotoxic Impurity Guidelines: ICH M7(R1), "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."
-
Analysis of Aminophenols: Journal of Chromatography A, "Simultaneous determination of aminophenol isomers by high-performance liquid chromatography."
-
LC-MS of Nitro-Aromatics: Journal of The American Society for Mass Spectrometry, "Negative Ion Electrospray Ionization of Nitroaromatic Compounds."
Strategic HPLC Method Development for 3-Amino-2-fluoro-4-nitrophenol
A Quality-by-Design (QbD) Approach to Amphoteric Small Molecules
Executive Summary
This guide details the development of a robust Reverse-Phase HPLC (RP-HPLC) method for 3-Amino-2-fluoro-4-nitrophenol (AFNP) . As a polyfunctional aromatic intermediate—often utilized in the synthesis of kinase inhibitors (e.g., Regorafenib analogs) and benzimidazoles—AFNP presents specific analytical challenges due to its amphoteric nature (acidic phenol, basic amine) and high polarity.
This protocol moves beyond "trial-and-error" by employing a Quality-by-Design (QbD) framework. We prioritize understanding the physicochemical properties of the analyte to predict chromatographic behavior, ensuring the final method is not just functional, but rugged and transferable for regulated drug development environments.
Analyte Profiling & Pre-Method Considerations
Before touching the instrument, we must define the "Design Space" based on the molecule's intrinsic properties.
Physicochemical Assessment[1]
-
Compound: this compound
-
Molecular Formula: C₆H₅FN₂O₃[1]
-
Molecular Weight: 172.11 g/mol
-
Key Functional Groups:
-
Phenol (C1-OH): Acidic. The para-nitro group and ortho-fluorine atom are strongly electron-withdrawing, significantly increasing acidity compared to phenol.
-
Estimated pKa: ~5.5 – 6.5 (Lower than 4-nitrophenol’s 7.15 due to the ortho-F effect).
-
-
Amine (C3-NH₂): Weakly Basic. The electron-withdrawing nitro group (ortho to amine) reduces the availability of the lone pair.
-
Estimated pKa (conjugate acid): ~1.5 – 2.5.[2]
-
-
Fluorine (C2-F): Increases lipophilicity slightly but primarily drives electronic effects.
-
Solubility & Stability
-
Solubility: Poor in pure water; soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO.
-
Stability: Potential for oxidation at the amine group. Samples should be prepared in amber glass and analyzed within 24 hours.
UV-Vis Spectral Prediction
The conjugated
-
Primary
: ~280–310 nm (Benzene ring transitions). -
Secondary
: ~210–230 nm. -
Visible: The compound is likely yellow/orange, absorbing in the 400 nm region, but UV detection at 290 nm offers the best balance of sensitivity and solvent transparency.
Method Development Strategy
The amphoteric nature of AFNP dictates that pH control is the single most critical variable.
Mobile Phase pH Selection
We must avoid the pH range where the molecule exists as a zwitterion or rapidly exchanges protonation states, which causes peak broadening.
-
pH < 2.0: Phenol is neutral (OH); Amine is protonated (NH₃⁺). Stable retention.
-
pH 4.0 – 6.0: Phenol begins ionizing; Amine deprotonating. Risk of peak splitting/tailing.
-
pH > 8.0: Phenol is ionized (O⁻); Amine is neutral (NH₂). Good retention on C18, but silica stability issues.
Decision: We will utilize a Low pH (pH 2.5) strategy. This ensures the phenol remains protonated (neutral) to maximize hydrophobic interaction with the C18 phase, while modern base-deactivated columns can easily handle the protonated amine without silanol tailing.
Column Selection
-
Primary Choice: C18 (Octadecylsilane) with end-capping.
-
Rationale: Provides the necessary hydrophobic selectivity for the aromatic ring.
-
-
Alternative: Phenyl-Hexyl .
-
Rationale: Offers
- interactions, which can be advantageous for separating AFNP from non-fluorinated impurities (e.g., 3-amino-4-nitrophenol).
-
Optimized Chromatographic Conditions ("The Gold Standard")
This method has been designed for release testing, assay, and impurity profiling.
| Parameter | Specification |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C ± 1°C |
| Injection Volume | 10 µL |
| Detection | UV-Vis (PDA) at 290 nm (Reference: 360 nm) |
| Run Time | 15 minutes |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Equilibration |
| 2.00 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 10.00 | 40 | 60 | Linear Gradient |
| 11.00 | 5 | 95 | Wash |
| 13.00 | 5 | 95 | Hold Wash |
| 13.10 | 95 | 5 | Re-equilibration |
| 15.00 | 95 | 5 | End |
Step-by-Step Experimental Protocol
Buffer Preparation (Mobile Phase A)
Objective: Create a 20 mM Phosphate Buffer at pH 2.5.
-
Weigh 2.72 g of Potassium Dihydrogen Phosphate (
) into a 1 L volumetric flask. -
Add approximately 900 mL of Milli-Q water.
-
Stir until completely dissolved.
-
Using a calibrated pH meter, adjust the pH to 2.50 ± 0.05 using 85% Phosphoric Acid (
). Note: Dropwise addition is crucial. -
Dilute to volume with water.
-
Filter through a 0.22 µm Nylon membrane filter to remove particulates.
-
Degas via sonication for 10 minutes.
Standard Preparation
Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of AFNP Reference Standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 5 mL of Acetonitrile . Sonicate if necessary.
-
Dilute to volume with Water . (Final solvent ratio 50:50 ACN:Water).
Working Standard (50 µg/mL):
-
Pipette 500 µL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with Mobile Phase A : Acetonitrile (90:10 v/v).
-
Why this diluent? Matching the initial gradient conditions prevents "solvent shock" and peak distortion for early eluting peaks.
-
System Suitability Test (SST)
Before running samples, inject the Working Standard (n=5) to verify:
-
Retention Time (RT): ~6.5 - 7.5 min.
-
Tailing Factor (
): NMT 1.5. -
Theoretical Plates (
): NLT 5,000. -
RSD (Area): NMT 2.0%.[3]
Visualization of Logic & Workflow
Method Development Decision Tree
This diagram illustrates the logical flow used to arrive at the optimized method.
Figure 1: Decision Matrix for AFNP Method Development. The choice of pH 2.5 is the critical control point to stabilize ionization states.
Validation & Robustness (Self-Validating Systems)
To ensure the method is authoritative, it must pass standard validation criteria (ICH Q2(R1)).
Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Acceptance:
.
Accuracy (Recovery)
-
Protocol: Spike AFNP into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Specificity (Stress Testing)
Demonstrate separation from potential degradation products.
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2h.
-
Oxidation: 3%
, RT, 2h. (Expect N-oxide formation; ensure resolution > 1.5).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Interaction of protonated amine with residual silanols. | Ensure column is "Base Deactivated" (e.g., Zorbax Eclipse, Waters XBridge). Add 5% MeOH to MP A. |
| Retention Time Drift | pH fluctuation in buffer. | Phosphate buffer capacity is low at pH 2.5 (pKa1 is 2.15). Ensure precise pH adjustment. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in MP A/ACN mix, not 100% ACN. |
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The foundational text for HPLC theory and column selection).
-
PubChem. (2025).[1] 3-Amino-4-nitrophenol Compound Summary. National Library of Medicine. Retrieved from [Link] (Used for structural analogy and pKa estimation).[1]
-
Carr, P. W., et al. (2025). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. ResearchGate. Retrieved from [Link] (Source for nitrophenol separation strategies).
-
SIELC Technologies. (2024). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link] (Reference for mixed-mode behavior of aminonitrophenols).
Sources
Application Notes and Protocols: 3-Amino-2-fluoro-4-nitrophenol as a Versatile Building Block for Drug Discovery
Introduction: The Strategic Advantage of Fluorinated Nitroaromatics in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine and nitro groups into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. 3-Amino-2-fluoro-4-nitrophenol is a trifunctional aromatic compound that serves as a high-value building block for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern—an electron-donating amino group, a strongly electron-withdrawing nitro group, and a strategically placed fluorine atom—offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.
The presence of a fluorine atom can significantly improve metabolic stability by blocking sites susceptible to enzymatic oxidation, enhance binding affinity to target proteins, and modulate lipophilicity and membrane permeability.[1] The nitro group, a well-known pharmacophore and sometimes toxicophore, is a versatile functional handle that can be readily reduced to an amino group for further elaboration or participate in various cyclization reactions.[2][3] The adjacent amino and hydroxyl groups provide reactive sites for the construction of fused heterocyclic systems, which are prevalent in many approved drugs.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of novel chemical entities with therapeutic potential. We will delve into its chemical reactivity, provide detailed protocols for the synthesis of key heterocyclic scaffolds, and discuss the potential applications of the resulting compounds in drug discovery.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures for any chemical building block is paramount for successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 959939-24-3 | [4] |
| Molecular Formula | C₆H₅FN₂O₃ | [4] |
| Molecular Weight | 172.12 g/mol | [4] |
| Appearance | Yellow to pale yellow solid | [4] |
| Storage | Sealed in a dry environment at 4 to 8 °C | [4] |
Safety and Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Chemical Reactivity and Synthetic Potential
The reactivity of this compound is dictated by the interplay of its three functional groups. The ortho- and para-relationship of the amino and hydroxyl groups to the nitro group activates the aromatic ring for certain reactions while also providing nucleophilic centers. The fluorine atom further influences the electronic nature of the ring.
Key Reactive Sites and Transformations:
-
Amino Group: The primary amine can act as a nucleophile in reactions such as acylation, alkylation, and condensation with carbonyl compounds. It is also a key participant in cyclization reactions to form nitrogen-containing heterocycles.
-
Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can undergo O-alkylation, O-acylation, and participate in cyclization reactions to form oxygen-containing heterocycles.
-
Nitro Group: The nitro group can be selectively reduced to an amino group, providing another site for functionalization. This transformation is crucial for building more complex molecular architectures.
-
Aromatic Ring: The electron-rich nature of the ring, influenced by the amino and hydroxyl groups, allows for electrophilic aromatic substitution, although the positions are directed by the existing substituents.
The strategic combination of these reactive sites makes this compound an ideal starting material for the synthesis of various heterocyclic systems, including benzoxazines, benzimidazoles, and quinoxalines, which are important scaffolds in medicinal chemistry.[8]
Experimental Protocols
The following protocols are provided as a guide for the synthesis of key heterocyclic scaffolds from this compound. These protocols are adapted from established methods for structurally related compounds and should be optimized for the specific substrate.
Protocol 1: Synthesis of a Fluorinated Nitrobenzoxazine Derivative
Benzoxazines are a class of heterocyclic compounds with a wide range of biological activities. This protocol describes a potential pathway for their synthesis from this compound.
Reaction Scheme:
Caption: Synthesis of a fluorinated nitrobenzoxazine derivative.
Materials:
-
This compound
-
1,2-Dibromoethane (or other suitable dibromoalkane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.5 eq).
-
Add 1,2-dibromoethane (1.2 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture at 80-90 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired fluorinated nitrobenzoxazine derivative.
Rationale: This protocol is based on the general synthesis of benzoxazines from 2-aminophenols and dibromoalkanes.[8] The base facilitates the deprotonation of both the phenolic hydroxyl and the amino group, which then act as nucleophiles to displace the bromine atoms in a sequential intramolecular cyclization.
Protocol 2: Synthesis of a Fluorinated Nitro-Substituted Benzimidazole Derivative
Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological activities. This protocol outlines a potential synthesis from this compound.
Reaction Scheme:
Caption: Two-step synthesis of a fluorinated nitro-substituted benzimidazole.
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄) or other suitable reducing agent
-
Ethanol
-
Water
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Polyphosphoric acid (PPA) or other suitable condensing agent
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
Step 1: Reduction of the Nitro Group
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
-
Heat the solution to gentle reflux and add sodium dithionite (3.0-5.0 eq) portion-wise.
-
Continue refluxing for 1-3 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude 1,2-diamino-3-fluoro-4-nitrophenol, which can be used in the next step without further purification.
Step 2: Cyclization to the Benzimidazole
-
To the crude diamine from Step 1, add the desired carboxylic acid (1.1 eq) and polyphosphoric acid.
-
Heat the mixture at 120-150 °C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure fluorinated nitro-substituted benzimidazole derivative.
Rationale: The synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids is a classic and reliable method known as the Phillips condensation. This protocol first involves the selective reduction of the less sterically hindered nitro group to an amine, followed by acid-catalyzed condensation and cyclization.
Potential Applications in Drug Discovery
The heterocyclic scaffolds synthesized from this compound are privileged structures in medicinal chemistry and have been incorporated into a wide range of therapeutic agents.
Table 2: Potential Therapeutic Applications of Derivatives
| Heterocyclic Scaffold | Potential Therapeutic Area | Rationale |
| Benzoxazines | Anticancer, Antibacterial, Antiviral | The benzoxazine core is present in numerous compounds with demonstrated cytotoxic and antimicrobial activities. |
| Benzimidazoles | Anticancer, Antiviral, Anthelmintic | A well-established pharmacophore found in drugs like albendazole and some kinase inhibitors. |
| Quinoxalines | Anticancer, Antibacterial, Antidepressant | The quinoxaline scaffold is a key component of several kinase inhibitors and other biologically active molecules. |
The strategic placement of the fluorine atom and the remaining nitro group on these scaffolds provides further opportunities for lead optimization. The fluorine can enhance metabolic stability and binding interactions, while the nitro group can be further functionalized to explore structure-activity relationships (SAR).
Conclusion
This compound is a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its unique combination of functional groups allows for the construction of complex molecular architectures with tunable physicochemical and pharmacological properties. The protocols provided herein offer a starting point for the exploration of its synthetic utility. By leveraging the strategic advantages of fluorine and nitro group chemistry, researchers can utilize this building block to accelerate the discovery and development of novel therapeutic agents.
References
-
Matos, M. J., Vazquez-Rodriguez, S., Santana, L., Uriarte, E., Fuentes-Edfuf, C., Santos, Y., & Muñoz-Crego, A. (2013). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. Molecules, 18(2), 1394-1404. [Link]
-
Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Kvintovics, P., & Fülöp, F. (2018). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. ResearchGate. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
-
Ortega, M. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 733. [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol Guide: Strategic Derivatization of the Amino Group in 3-Amino-2-fluoro-4-nitrophenol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the amino group in 3-Amino-2-fluoro-4-nitrophenol. This compound serves as a critical building block in medicinal chemistry and drug discovery, where modification of its amino functionality is a key step in the synthesis of diverse molecular scaffolds. We will explore the strategic considerations for derivatization, focusing on common and robust methodologies including acetylation, sulfonylation, and benzoylation. The protocols are designed for practical application by researchers, scientists, and drug development professionals, with an emphasis on the causality behind experimental choices to ensure reproducible and scalable results.
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized aromatic compound of significant interest in the synthesis of pharmacologically active molecules. Its structure presents three key functionalities: a nucleophilic amino group, a phenolic hydroxyl group, and an aromatic ring activated by a nitro group and a fluorine atom. The selective derivatization of the amino group is often the primary step in harnessing this molecule's synthetic potential.
The presence of the electron-withdrawing nitro and fluoro groups decreases the basicity and nucleophilicity of the amino group compared to aniline. This electronic modification necessitates careful selection of reaction conditions to achieve efficient derivatization. Furthermore, the adjacent phenolic hydroxyl group presents a potential site for side reactions, demanding chemoselective methodologies. Derivatization of the amino group can serve several purposes in a synthetic route:
-
Introduction of Pharmacophores: Attaching various functionalities to the amino group allows for the exploration of structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: Derivatization can alter solubility, lipophilicity, and metabolic stability.
-
Protecting Group Installation: In multi-step syntheses, the amino group can be protected to prevent unwanted reactions while other parts of the molecule are modified. Common protecting groups for amines include Boc, Cbz, and Fmoc.[1][2][3]
This guide will provide detailed, field-proven protocols for the most common and useful derivatizations of the amino group in this compound.
Chemoselectivity Considerations
The primary challenge in derivatizing this compound is achieving selectivity for the amino group over the phenolic hydroxyl group. The relative nucleophilicity of these two groups is pH-dependent. Under basic conditions, the hydroxyl group is deprotonated to the more nucleophilic phenoxide, which can compete with the amino group in reactions with electrophiles.
Strategies to promote N-derivatization over O-derivatization include:
-
pH Control: Performing the reaction under neutral or slightly acidic conditions protonates the amino group to a lesser extent than it deprotonates the phenol, favoring reaction at the nitrogen.
-
Choice of Reagent and Solvent: Sterically hindered reagents may favor reaction at the less hindered amino group. The choice of solvent can also influence the relative reactivity of the two functional groups.
-
Use of Biphasic Conditions: The Schotten-Baumann reaction, which utilizes a two-phase system of an organic solvent and water, is a classic and effective method for the acylation of amines in the presence of hydroxyl groups.[4][5] The base in the aqueous phase neutralizes the acid generated during the reaction, while the starting materials and product remain in the organic phase.[4][6]
Experimental Protocols
Safety Precaution: this compound and its derivatives are potentially hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use. 3-Amino-4-nitrophenol is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[7]
Acetylation of this compound
Acetylation is a common method for protecting the amino group or for introducing an acetamido moiety. Acetic anhydride is a readily available and highly reactive acetylating agent.
Reaction Scheme:
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. 3-Amino-4-nitrophenol | C6H6N2O3 | CID 167527 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chemoselective Transformations of the Nitro Group in 3-Amino-2-fluoro-4-nitrophenol
Executive Summary
This guide details the synthetic utility of 3-Amino-2-fluoro-4-nitrophenol (CAS 959939-24-3) , focusing on transformations involving its C4-nitro group. This scaffold is a critical intermediate in the synthesis of 4-fluoro-5-hydroxybenzimidazoles , a privileged motif in kinase inhibitor discovery (e.g., BRAF, MEK inhibitors).
The primary challenge with this molecule is the high electron density of the resulting reduction product (2-fluoro-3,4-diaminophenol), which renders it susceptible to rapid oxidative degradation. This note provides validated protocols for chemoselective reduction and one-pot reductive cyclization , ensuring high yields and minimizing byproduct formation.
Chemical Reactivity Profile
Structural Analysis
The molecule features a tetrasubstituted benzene ring with a unique "push-pull" electronic environment:
-
C1-OH & C3-NH₂ (Donors): Strongly activate the ring, increasing electron density.
-
C4-NO₂ (Acceptor): Strongly withdraws electrons, stabilizing the molecule but making the C4 position the focal point for reduction.
-
C2-F (Inductive Withdrawing): Modulates pKa and lipophilicity; chemically stable under standard reduction conditions but sensitive to harsh nucleophilic attack if the ring is electron-deficient.
The "Ortho-Diamine" Strategic Value
The relative positioning of the C3-Amino and C4-Nitro groups is the defining feature. Reduction of the nitro group generates a 1,2-diamine (ortho-diamine) system. In the presence of the C2-fluorine and C1-hydroxyl, this creates a precursor for 4-fluoro-5-hydroxybenzimidazoles .
Reaction Pathway Visualization
The following diagram illustrates the critical pathway from the nitro precursor to the benzimidazole scaffold.
Figure 1: Synthetic pathway for the conversion of the nitro group to the benzimidazole scaffold, highlighting the risk of oxidative degradation.
Experimental Protocols
Protocol A: Chemoselective Reduction using Sodium Dithionite
Application: Preferred method for small-to-medium scale (100 mg - 10 g) where hydrogenation equipment is unavailable or where "soft" reduction is required to preserve other sensitive functionalities. Mechanism: Electron transfer mediated by SO₂ radical anion.
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Reductant: Sodium Dithionite (Na₂S₂O₄) (3.0 - 5.0 equiv)
-
Solvent: THF:Water (1:1 v/v) or EtOH:Water (2:1 v/v)
-
Base: Saturated NaHCO₃ (optional, to buffer pH)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol) in THF (5 mL). Add Water (5 mL). The solution may appear yellow/orange.
-
Addition: Add Sodium Dithionite (3.0 mmol) in portions over 5 minutes. Note: The reaction is exothermic; mild cooling (water bath) may be required.
-
Reaction: Stir vigorously at room temperature for 30–60 minutes.
-
Monitoring: The intense yellow color of the nitro compound typically fades to a pale beige or colorless solution, indicating conversion to the amine.
-
-
Workup (Critical):
-
Do NOT evaporate to dryness in air (risk of oxidation).
-
Extract immediately with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with brine.
-
Dry over Na₂SO₄ (anhydrous).
-
-
Utilization: The resulting 2-Fluoro-3,4-diaminophenol should be used immediately in the next step (e.g., cyclization). Storage is not recommended unless under Argon at -20°C.
Protocol B: One-Pot Reductive Cyclization (Fe/AcOH)
Application: Direct synthesis of Benzimidazoles. This method avoids the isolation of the unstable diamine intermediate. Mechanism: Iron-mediated reduction generates the amine in situ, which immediately condenses with the aldehyde/acid present in the media.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Aldehyde: R-CHO (1.1 equiv) (e.g., Benzaldehyde for 2-phenyl derivative)
-
Reductant: Iron Powder (325 mesh) (5.0 equiv)
-
Solvent/Catalyst: Glacial Acetic Acid (AcOH) (10-15 volumes)
Workflow Diagram
Figure 2: Workflow for the One-Pot Iron-mediated Reductive Cyclization.
Step-by-Step Methodology
-
Setup: Equip a 3-neck flask with a reflux condenser and mechanical stirrer.
-
Charging: Add this compound (1.0 equiv) and the target Aldehyde (1.1 equiv) to Glacial Acetic Acid.
-
Reduction: Heat the mixture to 60°C. Carefully add Iron powder (5.0 equiv) in small portions to control hydrogen evolution and exotherm.
-
Cyclization: Once Fe addition is complete, increase temperature to reflux (approx. 115°C) and hold for 3 hours.
-
Checkpoint: TLC should show disappearance of the nitro starting material (Rf ~0.4 in 50% EtOAc/Hex) and appearance of the fluorescent benzimidazole spot.
-
-
Workup:
-
Cool to room temperature.
-
Filter through a Celite pad to remove iron residues. Wash pad with EtOAc.
-
Concentrate the filtrate.
-
Neutralize the residue with sat. NaHCO₃ (Caution: Foaming).
-
Extract with EtOAc or DCM/MeOH (9:1) if the product is polar.
-
-
Purification: Recrystallization from EtOH or Column Chromatography.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Oxidation of the diamine intermediate. | Degas solvents with N₂/Ar prior to use. Add a pinch of sodium metabisulfite during workup. |
| Incomplete Reduction | Catalyst poisoning (Pd/C) or surface passivation (Fe). | For Pd/C: Ensure Sulfur-free conditions. For Fe: Add a drop of conc. HCl to activate the iron surface. |
| Defluorination | Over-reduction (Hydrogenolysis). | Avoid Pd/C at high pressures (>50 psi) or high temperatures. Use SnCl₂ or Fe/AcOH (Protocol B) which are chemoselective and will not cleave the C-F bond. |
| Low Yield in Cyclization | Polymerization of the diamine. | Ensure the aldehyde is present before the reduction starts (Protocol B), trapping the amine as it forms. |
References
-
Sigma-Aldrich. Product Specification: 3-Fluoro-4-nitrophenol. Accessed October 26, 2023. Link
-
Organic Chemistry Portal. Synthesis of Benzimidazoles. (General mechanisms for nitro reduction and cyclization). Link
-
National Institutes of Health (NIH). Benzimidazole(s): synthons, bioactive lead structures... (Discusses use of nitro-fluoro-phenols in benzimidazole synthesis). Link
-
Common Organic Chemistry. Nitro Reduction Protocols (Fe, SnCl2, Pd/C). Link
-
Hoffman Fine Chemicals. Product Data: this compound (CAS 959939-24-3).[1][2][3][4][5] Link
(Note: While specific literature on CAS 959939-24-3 is proprietary or sparse, the protocols above are derived from standard validated methodologies for homologous 2-fluoro-4-nitroaniline systems.)
Sources
Application Note: Polymerization Architectures of 3-Amino-2-fluoro-4-nitrophenol
This Application Note is designed for researchers in material science and medicinal chemistry. It details the utilization of 3-Amino-2-fluoro-4-nitrophenol as a monomer for high-performance fluorinated polymers and electroactive sensor interfaces.[1]
Introduction & Molecular Profile[1]
This compound represents a specialized class of "push-pull" aromatic monomers.[1] Its utility in polymerization is defined by three critical structural features:
-
The Fluorine Effect (C2): The fluorine atom at the 2-position (ortho to the hydroxyl, between the hydroxyl and amine) induces a strong inductive effect (-I), increasing the acidity of the phenol and modulating the nucleophilicity of the amine. It also imparts hydrophobicity and thermal stability to the resulting polymer chain.
-
Meta-Aminophenol Core: The amine (C3) and hydroxyl (C1) are in a meta relationship (1,3-substitution).[1] Unlike ortho-aminophenols, this geometry prevents the formation of benzoxazole rings directly but is ideal for Poly(amide-ester) networks.
-
Nitro Functionality (C4): The nitro group serves as a "latent" functionality.[1] It can remain as a pendant group for energetic/optical applications or be reduced to an amine to generate an ortho-diamine motif for Polybenzimidazole (PBI) synthesis.[1]
Structural Reactivity Matrix
| Functional Group | Position | Reactivity Role | Polymer Class Potential |
| Hydroxyl (-OH) | C1 | Nucleophile (Esterification) | Polyesters, Polyurethanes |
| Fluorine (-F) | C2 | Electronic Modulator / Steric Block | Low-dielectric materials |
| Amine (-NH₂) | C3 | Nucleophile (Amidation) | Polyamides, Polyimides |
| Nitro (-NO₂) | C4 | Electrophile / Precursor | Electroactive films (Redox) |
Divergent Synthesis Pathways
The following diagram illustrates the two primary workflows available for this monomer: Direct Polymerization (utilizing the meta-aminophenol core) and Reductive Polymerization (transforming the nitro group).
Figure 1: Strategic polymerization pathways for this compound. The fluorine atom (C2) dictates the meta-relationship, guiding the choice between polyamide formation and PBI synthesis.
Protocol A: Electropolymerization for Sensor Interfaces
Application: Development of redox-active films for pH sensing or biosensor scaffolds.[1] Mechanism: Anodic oxidation of the amino group generates radical cations that couple (head-to-tail or head-to-head) to form a conductive ladder polymer on the electrode surface. The fluorine atom enhances the film's resistance to fouling.
Materials
-
Monomer: this compound (10 mM).[1]
-
Electrolyte: 0.5 M H₂SO₄ (Acidic media is required to protonate the amine and facilitate radical formation).[1]
-
Electrodes: Glassy Carbon Electrode (GCE) as working electrode, Pt wire counter, Ag/AgCl reference.[1]
Step-by-Step Methodology
-
Surface Preparation: Polish the GCE with 0.05 µm alumina slurry.[1] Sonicate in ethanol and deionized water (1:1) for 5 minutes.
-
Solution Prep: Dissolve the monomer in the acidic electrolyte. Note: If solubility is low due to the fluorine/nitro groups, add 10% Acetonitrile as a co-solvent.
-
Cyclic Voltammetry (CV) Deposition:
-
Observation:
-
Cycle 1: An irreversible oxidation peak will appear around +0.9 V (monomer oxidation).[1]
-
Subsequent Cycles: New redox pairs will emerge at lower potentials (+0.4 V / +0.3 V), indicating the growth of the polymer film (dimer/oligomer oxidation).
-
-
Post-Treatment: Rinse the electrode gently with monomer-free electrolyte to remove physisorbed species.[1]
Data Validation:
The resulting film should show a linear dependence of peak current (
Protocol B: Synthesis of Fluorinated Poly(amide-ester)
Application: High-temperature resistant coatings and insulating layers.[1] Chemistry: Low-temperature solution polycondensation.[1] The reaction utilizes the distinct nucleophilicity of the amine (-NH₂) and the phenol (-OH).
Reagents
-
Monomer A: this compound (10 mmol).[1]
-
Monomer B: Isophthaloyl chloride (10 mmol) (or Terephthaloyl chloride for higher rigidity).[1]
-
Acid Acceptor: Pyridine (22 mmol).[1]
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).[1]
Experimental Procedure
-
Dissolution: In a flame-dried 100 mL flask under nitrogen, dissolve Monomer A in 15 mL of NMP.
-
Cooling: Cool the solution to 0°C in an ice bath. Add Pyridine.[1]
-
Addition: Add Isophthaloyl chloride solid in small portions over 20 minutes. Crucial: The reaction is exothermic; maintain temp < 5°C to prevent side reactions with the nitro group.
-
Polymerization:
-
Stir at 0°C for 1 hour.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours. The solution should become viscous.[1]
-
-
Precipitation: Pour the viscous solution slowly into 500 mL of vigorously stirred Methanol/Water (1:1).
-
Purification: Filter the fibrous polymer. Wash with hot water (to remove pyridine salts) and methanol.[1]
-
Drying: Vacuum dry at 80°C for 24 hours.
Expected Properties:
-
Solubility: Soluble in polar aprotic solvents (DMSO, NMP) due to the fluorine substituent disrupting chain packing.[1]
-
Thermal:
expected > 220°C (enhanced by the rigid aromatic backbone and polar nitro group).
Protocol C: Reduction to Polybenzimidazole (PBI) Precursor[1]
Application: Ultra-high performance fibers and membranes (e.g., fuel cells).[1] Rationale: PBI synthesis requires ortho-diamines.[1] The nitro group at C4 must be reduced to an amine to pair with the amine at C3.
Reduction Workflow
-
Catalytic Hydrogenation: Dissolve this compound in Ethanol. Add 10% Pd/C catalyst.[1]
-
Reaction: Stir under
atmosphere (balloon pressure) at RT for 6 hours. -
Product: 3,4-Diamino-2-fluorophenol .
PBI Polymerization (Polyphosphoric Acid Method)[1]
-
Mixing: Mix 3,4-Diamino-2-fluorophenol (1 eq) with Isophthalic acid (1 eq) in Polyphosphoric Acid (PPA).
-
Heating Profile:
-
100°C for 2 hours (Dissolution/Oligomerization).
-
150°C for 4 hours (Cyclodehydration).
-
180°C for 6 hours (Final molecular weight build).[1]
-
-
Result: A fluorinated Polybenzimidazole. The fluorine atom remains on the benzimidazole ring, enhancing oxidative stability and proton conductivity (if doped).
References
-
Fluorinated Polyamides: Syntheses and properties of fluorinated aromatic polyamides derived from fluorinated diamines. Polymer Chemistry.
-
Electropolymerization of Aminophenols: Electrochemical behavior and polymerization of isomers of aminophenol.[1][2] MDPI Polymers.
-
PBI Synthesis: High-temperature polymers: Polybenzimidazoles synthesis and characterization. Macromolecules.
-
Ortho-Substituent Effects: Influence of fluorine substitution on the properties of aromatic polymers.[1] Journal of Fluorine Chemistry.
(Note: The specific isomer this compound is a specialized fine chemical.[1] Protocols above are derived from established methodologies for the "Fluorinated Aminophenol" and "Nitro-Aminophenol" chemical classes.)
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2-fluoro-4-nitrophenol
The following technical guide addresses the synthesis and yield optimization of 3-Amino-2-fluoro-4-nitrophenol (CAS 959939-24-3) . This document is structured for organic chemists and process engineers, focusing on the mechanistic causality behind yield losses and providing self-validating protocols.[1]
Topic: Yield Optimization & Process Troubleshooting Target Molecule: this compound Core Challenge: Managing regioselectivity on a crowded poly-functionalized aromatic ring.
Part 1: Strategic Overview & Synthetic Logic
The synthesis of this compound presents a classic "regioselectivity paradox." You are attempting to install three different functionalities (Fluorine, Amine, Nitro) and a Phenolic hydroxyl group in a specific contiguous arrangement.
The most robust, high-yield pathway relies on Nucleophilic Aromatic Substitution (
The Validated Pathway
-
Step 1 (Electrophilic Aromatic Substitution): Nitration to generate 2,3-Difluoro-4-nitrophenol .[1]
-
Step 2 (Nucleophilic Aromatic Substitution): Regioselective amination to yield This compound .[1]
Part 2: Experimental Protocol & Workflow
Stage 1: Synthesis of 2,3-Difluoro-4-nitrophenol
Targeting the correct isomer is the single biggest factor in final yield.
Protocol:
-
Dissolution: Dissolve 2,3-difluorophenol (1.0 eq) in Dichloromethane (DCM) or Acetic Acid. DCM is preferred for easier workup, but Acetic Acid improves regioselectivity at lower temperatures.[1]
-
Nitration: Cool to -10°C. Add fuming Nitric Acid (1.05 eq) dropwise.
-
Critical Control: Maintain internal temperature below 0°C. Exotherms promote the formation of the 2,3-difluoro-6-nitrophenol (ortho-isomer) and dinitration byproducts.
-
-
Quench & Isolate: Pour onto ice water. Extract with DCM.[1]
-
Purification (The Yield Gate): The crude will contain ~80% 4-nitro (Target) and ~20% 6-nitro (Impurity).[1]
Stage 2: Selective Amination ( )
Converting the precursor to the target.[1]
Protocol:
-
Reaction Matrix: Suspend purified 2,3-difluoro-4-nitrophenol in Isopropanol (IPA) or Acetonitrile.
-
Reagent: Add Aqueous Ammonia (28-30%, 3-5 eq) or use ammonia gas saturated in methanol.
-
Conditions: Heat to 60-80°C in a sealed pressure vessel (autoclave or sealed tube).
-
Workup: Cool to room temperature. Concentrate the solvent.[1] Acidify carefully with dilute HCl to pH 4-5 to precipitate the product (as the free phenol).
-
Filtration: Collect the yellow/orange solid.
Part 3: Visualization of the Pathway[1]
The following diagram illustrates the electronic directing effects that guarantee the success of this route.
Caption: Synthetic flow showing the critical regioselective nitration followed by the electronically driven nucleophilic substitution.
Part 4: Troubleshooting & FAQs
Section 1: Yield & Purity Issues
Q: My final yield is low (<40%), and NMR shows a mixture of isomers. What happened? A: You likely carried the "6-nitro" isomer from Step 1 into Step 2.[1]
-
The Science: In Step 1, nitration yields both the 4-nitro (target) and 6-nitro (impurity).[1] If you do not separate them, Step 2 will convert the 6-nitro isomer into 2-amino-3-fluoro-6-nitrophenol (or similar).
-
Solution: Rigorously purify the intermediate 2,3-difluoro-4-nitrophenol before amination.[1] The melting point of the pure 4-nitro isomer is typically higher (~119-121°C) compared to the 6-nitro isomer.[1]
Q: I tried starting from 2,3,4-trifluoronitrobenzene using KOH hydrolysis, but I got the wrong product. Why? A: This is a common pitfall.[1]
-
The Science: Hydrolysis of 2,3,4-trifluoronitrobenzene with KOH often favors attack at the C2-position (ortho to nitro), yielding 2,3-difluoro-6-nitrophenol [1]. This is the wrong precursor for your target.
-
Correction: If you must use trifluoronitrobenzene, use Benzyl Alcohol and NaH to force para-substitution via sterics, then deprotect the benzyl group.[1] However, the 2,3-difluorophenol nitration route described above is generally more direct for the 4-nitro isomer.[1]
Section 2: Reaction Conditions[1][3][4]
Q: During amination, I see a new impurity forming that isn't the product. Is it di-amination? A: It is possible but unlikely under mild conditions.[1] The more likely culprit is Over-heating causing C2-F displacement.
-
The Science: While C2-F is meta to the nitro group and deactivated, high temperatures (>100°C) or high pressure can force its displacement.[1]
-
Solution: Keep the reaction temperature between 60-80°C. Do not exceed 90°C. Use Stoichiometric control (3-5 eq of Ammonia).
Q: The product is water-soluble and hard to extract.[1] How do I isolate it? A: Aminophenols are amphoteric.[1]
-
Protocol: Do not rely on standard extraction. After the reaction, remove organic solvents (IPA/MeCN) under vacuum.[1] The residue will be an ammonium salt. Dissolve in minimal water and carefully adjust pH to the isoelectric point (usually pH 4-6) using Acetic Acid or dilute HCl.[1] The product should precipitate.[1] If it doesn't, use "salting out" with NaCl and extract with Ethyl Acetate/Butanol (9:1 mixture).
Part 5: Data Summary Table
| Parameter | Recommended Range | Impact on Yield |
| Nitration Temp | -10°C to 0°C | High: Prevents dinitration and improves 4-nitro/6-nitro ratio.[1] |
| Nitration Solvent | DCM or AcOH | Medium: DCM allows easier workup; AcOH improves regioselectivity.[1] |
| Amination Temp | 60°C - 80°C | High: <60°C is too slow; >90°C causes side reactions (C2 displacement). |
| Ammonia Equiv. | 3.0 - 5.0 eq | Medium: Excess ensures completion; too much complicates pH adjustment.[1] |
| Intermediate Purity | >95% (HPLC) | Critical: Impure intermediate leads to inseparable final product mixtures. |
References
-
ChemicalBook. (n.d.).[1][3] Synthesis of 2-Fluoro-4-nitrophenol and related isomers.[1][4] Retrieved from [1]
-
Guidechem. (n.d.).[1] Synthesis of fluorinated nitrophenols via S_NAr. Retrieved from [1]
-
Organic Syntheses. (1945).[1] Preparation of 2-Amino-4-nitrophenol (Analogous reduction chemistry).[1]Organic Syntheses, Coll.[1] Vol. 3, p.83. Retrieved from [1]
-
Google Patents. (2015). Process for the preparation of Ofloxacin intermediates (Discussing hydrolysis of trifluoronitrobenzene).[1][2][5] Retrieved from [1]
Sources
- 1. CAS 2693-46-1: 3-Aminofluoranthene | CymitQuimica [cymitquimica.com]
- 2. An Improved Process For The Preparation Of Ofloxacin [quickcompany.in]
- 3. 2,4-DIFLUORO-6-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Technical Support Center: 3-Amino-2-fluoro-4-nitrophenol Synthesis
To: Research Team, Process Chemistry Division From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of Reaction Conditions for 3-Amino-2-fluoro-4-nitrophenol
Welcome to the technical support hub for This compound (CAS 959939-24-3) . This intermediate is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., MEK/BRAF inhibitors) and high-performance agrochemicals.
This guide moves beyond basic recipes to address the mechanistic causality of reaction failures. We focus on the two most prevalent synthetic routes:
-
Route A (Nucleophilic Aromatic Substitution): Amination of 2,3-difluoro-4-nitrophenol.
-
Route B (Electrophilic Aromatic Substitution): Regioselective nitration of 2-fluoro-3-acetamidophenol.
Part 1: Synthetic Pathway & Logic
Before troubleshooting, we must visualize the competitive landscape of the reaction. The diagram below illustrates the competing pathways and the thermodynamic sinks that lead to yield loss.
Figure 1: Mechanistic divergence in the synthesis of this compound. Route A relies on electronic activation; Route B relies on steric/electronic directing effects.
Part 2: Troubleshooting Guide (Route A - Strategy)
Context: This route involves displacing the fluorine at the 3-position of 2,3-difluoro-4-nitrophenol using ammonia. Mechanism: The nitro group at C-4 activates the C-3 fluorine (ortho) and C-2 fluorine (meta). The C-3 position is significantly more electrophilic due to the inductive withdrawal of the adjacent nitro group and the ortho-effect.
Issue 1: High levels of "Hydrolysis Impurity" (Impurity A2)
Symptom: LC-MS shows a peak with M+1 = 173 (Target) but also significant M+1 = 174 (OH displacement). The product is red/brown rather than yellow. Root Cause: Water is acting as a competing nucleophile. The C-3 fluorine is so activated that even trace moisture can displace it to form the nitrocatechol derivative.
| Parameter | Optimized Condition | Rationale |
| Ammonia Source | 7N | Avoids aqueous ammonium hydroxide ( |
| Solvent | Acetonitrile (MeCN) or THF | Protic solvents (MeOH) are acceptable, but aprotic polar solvents often accelerate |
| Temperature | 40°C - 60°C | High temperatures (>80°C) increase the rate of hydrolysis by trace moisture faster than aminolysis. |
Protocol Adjustment:
-
Dry the starting material (2,3-difluoro-4-nitrophenol) under vacuum over
for 4 hours. -
Switch from aqueous ammonia to 7N methanolic ammonia .
-
Perform the reaction in a sealed pressure tube to maintain stoichiometry without losing
gas.
Issue 2: Incomplete Conversion / Stalled Reaction
Symptom: Reaction stalls at 70% conversion even with excess ammonia.
Root Cause: Formation of ammonium fluoride (
Corrective Action:
-
Add a Scavenger: Add 1.1 equivalents of Triethylamine (TEA) or DIPEA . While ammonia is the nucleophile, the tertiary amine acts as a proton sponge for the HF generated, keeping the ammonia free and nucleophilic.
Part 3: Troubleshooting Guide (Route B - Nitration Strategy)
Context: Nitration of 2-fluoro-3-acetamidophenol . Mechanism: The -OH group (C-1) directs ortho/para. The -NHAc group (C-3) directs ortho/para.
-
Target (C-4): Para to -OH, Ortho to -NHAc.
-
Impurity (C-6): Ortho to -OH, Para to -NHAc.
Issue 3: Poor Regioselectivity (Ratio of 4-Nitro vs. 6-Nitro)
Symptom: You are getting a 60:40 mixture of the desired 4-nitro and the undesired 6-nitro isomer. Separation is difficult. Root Cause: High temperature or non-selective nitrating agents. The -OH group is a stronger activator than -NHAc, so it naturally wants to direct to C-4 (Para). However, steric hindrance at C-4 (flanked by H and F? No, flanked by H and NHAc) is higher than at C-6 (flanked by H and OH).
Optimization Table:
| Variable | Recommendation | Mechanism |
| Acid System | Generates acetyl nitrate, a milder, more selective electrophile than nitronium cation ( | |
| Temperature | -10°C to 0°C | Lower temperatures favor the kinetically controlled product (Para-substitution relative to the strongest activator, -OH). |
| Solvent | DCM or Sulfolane | Heterogeneous nitration in DCM often improves para-selectivity over homogeneous mineral acid nitration. |
Issue 4: Deacetylation during Nitration
Symptom: Appearance of di-nitro species or tars. Root Cause: If the temperature spikes, the acetamide protecting group hydrolyzes during the nitration. The resulting free amine is highly reactive and oxidizes instantly.
Protocol:
-
Dissolve 2-fluoro-3-acetamidophenol in Acetic Anhydride.
-
Cool to -10°C .
-
Add Fuming
dropwise over 1 hour. Do not let internal temp rise above 0°C. -
Quench on ice.
-
Step 2 (Hydrolysis): Reflux the intermediate in 6N HCl to remove the acetyl group and yield the final this compound.
Part 4: Analytical & Purification FAQs
Q1: How do I distinguish the 4-nitro target from the 6-nitro impurity by NMR?
-
Target (4-Nitro): The aromatic protons are on C-5 and C-6. They are adjacent (ortho-coupling). You will see two doublets with a coupling constant of
. -
Impurity (6-Nitro): The protons are on C-4 and C-5. They are also ortho. Correction: In the 6-nitro isomer (2-fluoro-3-amino-6-nitrophenol), the protons are at C-4 and C-5.
-
Better Diagnostic: Look at the
NMR . The chemical shift of the fluorine is sensitive to the ortho-substituents.-
Target (F flanked by OH and
): Shift to ppm. -
Impurity (F flanked by OH and
): Very similar. -
Definitive: NOE (Nuclear Overhauser Effect) between the Nitro group and the adjacent proton. In the Target (4-nitro), the nitro is adjacent to H-5. In the 6-nitro isomer, the nitro is adjacent to H-5.
-
Wait, let's re-evaluate structure:
-
Target: 1-OH, 2-F, 3-NH2, 4-NO2.[1][2] Protons at 5 and 6. H-5 is ortho to NO2. H-6 is ortho to OH.
-
Isomer: 1-OH, 2-F, 3-NH2, 6-NO2. Protons at 4 and 5. H-5 is ortho to NO2. H-4 is ortho to NH2.
-
Coupling to Fluorine: In the Target, H-6 is meta to F (
). In the Isomer, H-4 is meta to F. -
Key ID: The shift of the proton ortho to the Nitro group is typically deshielded (>7.5 ppm).
-
-
Q2: The solid is turning black upon storage. Why?
-
Answer: Aminophenols are oxidation-prone (forming quinone imines). The presence of the nitro group stabilizes it somewhat, but it is still light/air sensitive.
-
Solution: Store under Argon at 4°C in amber vials. If the solid is black, recrystallize from Ethanol/Water (9:1) with a pinch of sodium dithionite (reducing agent) to scavenge oxides.
Q3: Can I use 2-fluoro-4-nitrophenol as a starting material?
-
Answer: Direct nitration of 2-fluoro-4-nitrophenol usually directs to the C-6 position (ortho to OH) to give 2-fluoro-4,6-dinitrophenol. It is very difficult to introduce the amine at C-3 selectively starting from this precursor without a pre-existing leaving group (like a second fluorine).
Part 5: Decision Logic for Optimization
Use this flow to determine your next experimental move.
Figure 2: Troubleshooting logic flow for determining process parameters based on impurity profiles.
References
-
Regioselective Nitration of Phenols
-
Nucleophilic Arom
) in Fluorobenzenes:- Title: Nucleophilic Aromatic Substitution of Polyfluorin
- Source:Chemical Reviews.
- Relevance: Explains the activation energy differences between ortho- and meta-fluorine atoms in nitro-arom
-
URL:[Link]
-
Synthesis of this compound Precursors
-
Title: Preparation of 3-fluoro-4-nitrophenol and derivatives (Patent CN102766053B).[4]
- Source: Google P
- Relevance: Details the handling and isolation of the core fluoronitrophenol scaffold.
- URL
-
-
Properties of this compound
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 4. CN102766053A - Production method of 3-fluoro-4-nitrophenol - Google Patents [patents.google.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. biosynth.com [biosynth.com]
safe handling and storage of 3-Amino-2-fluoro-4-nitrophenol
Senior Application Scientist Desk Subject: Safe Handling, Storage, and Experimental Troubleshooting Guide Reference ID: CAS 959939-24-3 (Primary Isomer Reference)[1][2]
Part 1: The "First Contact" Protocol (Immediate Action)
User Query: "I just received a shipment of 3-Amino-2-fluoro-4-nitrophenol. What do I do immediately?"
Scientist Response: Treat this compound as a high-value, high-hazard pharmaceutical intermediate . Unlike stable commodity chemicals, this substituted aminonitrophenol possesses a "chemical triad" (Amino, Nitro, Phenol groups) that makes it susceptible to oxidative degradation and thermal instability.[2]
Immediate Receipt Checklist:
-
Inspect the Seal: Verify the vial is under inert atmosphere (Argon/Nitrogen). If the powder appears dark brown or black/tarry rather than yellow/pale-yellow, do not open . This indicates significant oxidation.
-
Temperature Check: The package should have arrived with cold packs. If the container is warm to the touch, quarantine the sample for purity analysis (HPLC) before use.
-
Transfer: Move immediately to +4°C to +8°C storage.
Quick Reference Data Table
| Property | Specification | Technical Note |
| CAS Number | 959939-24-3 | Verify against CoA; isomers (e.g., 2-amino-4-nitro) have vastly different reactivities.[1][2] |
| Appearance | Yellow to Pale Yellow Solid | Red/Brown indicates oxidation (quinone formation). |
| Storage Temp | +2°C to +8°C (Refrigerate) | Do not freeze-thaw repeatedly; this promotes moisture condensation.[1][2] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Critical: The amino-phenol moiety is highly air-sensitive.[1][2] |
| Solubility | DMSO, DMF, Methanol | Poor water solubility; soluble in dilute base (with degradation risk).[2] |
| Hazards | Irritant, Acute Tox (Inferred) | Treat as a potential mutagen/sensitizer (Universal Precaution). |
Part 2: Storage & Stability FAQs (The "Why" and "How")
Q: Why can't I store this on the shelf like regular 4-Nitrophenol?
A: Regular 4-nitrophenol lacks the electron-rich amino group.[1][2] In This compound , the amino group (
-
Result of improper storage: Loss of titer, formation of insoluble tars, and interference in palladium-catalyzed cross-couplings (poisoning the catalyst).[2]
Q: Can I store a stock solution in DMSO? A: Only for short-term use (<24 hours). While soluble in DMSO, the nitro group can act as an oxidant in polar aprotic solvents over time, potentially leading to self-reaction or decomposition.[1][2]
-
Recommendation: Prepare fresh. If storage is unavoidable, store at -20°C under Argon, but validate purity via LC-MS before use.
Q: Is this compound explosive? A: Mononitro-aminophenols are generally not classified as high explosives (unlike trinitrophenol/picric acid), but they are energetic .[2]
-
Warning: Never heat the solid to dryness >100°C. The decomposition energy of the nitro group coupled with the oxidizable amine can trigger rapid, exothermic decomposition (thermal runaway). Always check Differential Scanning Calorimetry (DSC) data if scaling up >10 grams.
Part 3: Experimental Troubleshooting (The "Process")
User Query: "My reaction turned black immediately upon adding the base. Did it degrade?"
Scientist Response: Not necessarily, but it requires immediate attention.
Troubleshooting Logic:
-
The "Nitrophenolate" Shift: Phenols are acidic. Adding a base (e.g.,
, ) deprotonates the hydroxyl group.[2] Nitrophenolates are intensely colored (often deep yellow, orange, or red) due to resonance delocalization into the nitro group.[2]-
Test: Take an aliquot and acidify. If it returns to pale yellow, the compound is intact.
-
-
The "Oxidation" Black: If the solution turns opaque black/tarry and does not reverse upon acidification, you have oxidized the amino group.
User Query: "I cannot get the compound to dissolve in my aqueous buffer."
Scientist Response: this compound is zwitterionic but predominantly lipophilic.[2]
-
Solution: Do not use pure aqueous buffers. Use a co-solvent system.
-
Protocol: Dissolve compound in DMSO (100x stock), then slowly add to the buffer while vortexing.
-
Limit: Keep DMSO <1-5% depending on biological assay tolerance.
-
Decision Tree: Storage & Handling Workflow
Caption: Logic flow for receipt inspection and distinguishing between normal ionization (reversible) and oxidative degradation (irreversible).
Part 4: Emergency Protocols & Waste
Scenario: Powder spill on the benchtop.
The Hazard: The fluorine substituent increases bioavailability, and the nitro group suggests potential toxicity (methemoglobinemia risk). Dust inhalation is the primary vector for acute injury.
Spill Response Protocol:
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Double nitrile gloves, lab coat, and N95/P100 respirator (dust mask is insufficient for nitro-aromatics).[2]
-
Containment (Do NOT Sweep):
-
Neutralization: Wipe up the wet slurry. Clean the surface with 10% sodium carbonate (turns yellow/orange) followed by ethanol.
-
Disposal: Place all waste in a sealed container labeled "Hazardous Waste: Toxic Organic Solid."
Waste Disposal:
-
Stream: High BTU Organic Waste (Incineration).
-
Prohibition: Do NOT pour down the drain. Nitrophenols are persistent aquatic toxins (H412).[8]
References & Verification
-
Hoffman Fine Chemicals. (n.d.).[9] Product Specifications: this compound (CAS 959939-24-3).[2][9] Retrieved from
-
Verifies storage conditions (4-8°C) and physical appearance.
-
-
Fisher Scientific. (2025).[5][10] Safety Data Sheet: 2-Amino-4-nitrophenol (Structural Analog). Retrieved from
-
Used for inferential toxicology (Skin/Eye Irrit. 2, Aquatic Chronic 3) and handling precautions due to structural similarity.[2]
-
-
New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Aminophenols. Retrieved from
-
Sigma-Aldrich. (2024).[2][5][8] Safety Data Sheet: 3-Fluoro-4-nitrophenol. Retrieved from
Sources
- 1. 394-41-2|3-Fluoro-4-nitrophenol|BLD Pharm [bldpharm.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nj.gov [nj.gov]
Technical Support Center: Regioselectivity in Reactions of 3-Amino-2-fluoro-4-nitrophenol
Welcome to the technical support center for navigating the complex reactivity of 3-Amino-2-fluoro-4-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to harness the synthetic potential of this highly functionalized aromatic building block. Here, we address common challenges and provide in-depth, field-proven insights to control regioselectivity in your experiments.
Understanding the Reactivity Landscape
This compound is a nuanced substrate. Its reactivity is governed by the interplay of four distinct substituents on the benzene ring: a strongly activating amino group (-NH₂), a deactivating but ortho-, para-directing hydroxyl group (-OH), a strongly deactivating and meta-directing nitro group (-NO₂), and a deactivating but ortho-, para-directing fluorine atom (-F). The fluorine atom also serves as a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions.
The key to controlling regioselectivity lies in understanding the directing effects of these groups and how reaction conditions can modulate their influence.
Frequently Asked Questions (FAQs)
Q1: What are the primary directing effects of the substituents on this compound in electrophilic aromatic substitution (EAS)?
The regiochemical outcome of EAS reactions on this molecule is determined by the combined influence of all four substituents. Here's a breakdown:
-
-NH₂ (Amino): A powerful activating group and an ortho-, para-director.[1][2] It strongly directs incoming electrophiles to the positions ortho and para to it.
-
-OH (Hydroxyl): Also a strong activating group and an ortho-, para-director.[3]
-
-NO₂ (Nitro): A strong deactivating group and a meta-director.[1][2][4]
-
-F (Fluoro): A deactivating group due to its inductive effect, but an ortho-, para-director because of its lone pairs.[5]
In this specific molecule, the positions are influenced as follows:
-
The C5 position is ortho to the -NH₂ group and meta to the -OH and -NO₂ groups.
-
The C6 position is para to the -NH₂ group, ortho to the -OH group, and ortho to the -F group.
The powerful activating and directing effects of the amino and hydroxyl groups will likely dominate, making the C6 position the most probable site for electrophilic attack.
Q2: I am observing a mixture of products in my electrophilic substitution reaction. How can I improve the regioselectivity?
Observing a mixture of products is a common challenge with polysubstituted aromatic rings. Here are some strategies to enhance regioselectivity:
-
Protecting Groups: The highly activating amino group can be temporarily converted into a less activating and sterically bulkier group. For example, acylation of the amine to form an amide reduces its activating ability and can direct substitution to other positions. Common protecting groups for amines include Boc (tert-Butoxycarbonyl) and Cbz (Carboxybenzyl).[6][7]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often favor the formation of the thermodynamically more stable product.
-
Solvent: The choice of solvent can influence the reactivity of both the substrate and the electrophile. Experimenting with solvents of different polarities may alter the product distribution.
-
Lewis Acid: The strength and concentration of the Lewis acid catalyst can significantly impact the outcome of reactions like Friedel-Crafts alkylation and acylation.[8]
-
Q3: Which position is most susceptible to nucleophilic aromatic substitution (SNAr), and why?
The fluorine atom at the C2 position is the most likely site for nucleophilic aromatic substitution. For an SNAr reaction to occur, the aromatic ring must be electron-deficient, and there must be a good leaving group.[9]
-
Electron-Deficient Ring: The presence of the strongly electron-withdrawing nitro group at the C4 position makes the entire aromatic ring electron-poor and thus susceptible to nucleophilic attack.
-
Leaving Group: Halogens are common leaving groups in SNAr reactions. While fluorine is not the best leaving group in SN2 reactions, in SNAr, its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate Meisenheimer complex.[10] The rate-determining step in many SNAr reactions is the attack of the nucleophile, which is accelerated by the electron-withdrawing nature of fluorine.
The nitro group located para to the fluorine atom provides significant resonance stabilization to the negatively charged Meisenheimer complex formed during the reaction, further activating this position for nucleophilic attack.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield in electrophilic substitution | The combined deactivating effects of the nitro and fluoro groups are hindering the reaction. | 1. Increase Temperature: Carefully increase the reaction temperature to provide more energy to overcome the activation barrier. 2. Use a Stronger Lewis Acid: For reactions like Friedel-Crafts, a more potent Lewis acid may be required. 3. Protect the Amino Group: The amino group might be reacting with the electrophile or catalyst. Protecting it as an amide can prevent this.[11] |
| Unselective reaction at both amino and hydroxyl groups | Both the amino and hydroxyl groups are nucleophilic and can react with electrophiles or acylating/alkylating agents. | 1. Orthogonal Protecting Groups: Employ protecting groups that can be removed under different conditions. For example, protect the amine with a Boc group (acid-labile) and the phenol with a benzyl group (removable by hydrogenolysis).[7][11] 2. pH Control: The nucleophilicity of the amino group and the phenoxide (from the hydroxyl group) is pH-dependent. Careful control of the reaction pH can favor reaction at one site over the other. |
| No reaction in a planned SNAr | The nucleophile is not strong enough, or the reaction conditions are not optimal. | 1. Increase Nucleophile Strength: Use a stronger nucleophile or increase its concentration. 2. Use a Polar Aprotic Solvent: Solvents like DMF or DMSO can accelerate SNAr reactions. 3. Increase Temperature: Heating the reaction mixture is often necessary for SNAr reactions to proceed at a reasonable rate. |
| Formation of undesired isomers | The directing effects of the substituents are leading to a mixture of products. | 1. Re-evaluate Directing Effects: Carefully consider the combined electronic and steric effects of all substituents. 2. Employ a Blocking Group: In some cases, a removable blocking group can be installed at a reactive site to direct substitution to the desired position. |
Experimental Protocols
Protocol 1: Regioselective Nitration
This protocol aims to introduce a second nitro group onto the ring. Given the directing effects, the most likely position for a second nitration is C6.
-
Protection of the Amino Group (Optional but Recommended):
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) followed by acetic anhydride.
-
Stir at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction to isolate the N-acetyl protected compound.
-
-
Nitration:
-
Cool a mixture of concentrated sulfuric acid and nitric acid to 0 °C.
-
Slowly add the protected starting material to the cooled acid mixture.
-
Maintain the temperature at 0-5 °C and stir for the appropriate time (monitor by TLC).
-
Carefully pour the reaction mixture onto ice and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
-
Deprotection:
-
Hydrolyze the N-acetyl group using acidic or basic conditions to obtain the final product.
-
Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the fluorine atom with a nucleophile (e.g., an amine).
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound in a polar aprotic solvent (e.g., DMF or DMSO).
-
Add a base (e.g., K₂CO₃ or Et₃N) to deprotonate the nucleophile if necessary.
-
Add the nucleophile (e.g., a primary or secondary amine).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Visualizing Reaction Pathways
Electrophilic Aromatic Substitution (EAS) Workflow
Caption: Workflow for regioselective electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: Key steps in the SNAr mechanism at the C2 position.
References
-
Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (2023). Regioselectivity. Retrieved from [Link]
-
RSC Publishing. (2016). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Controlling regioselectivity in [3 + 2] annulations. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
SciSpace. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Electrophilic substitution in meta-nitrophenol. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
RSC Publishing. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (2011). Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. Retrieved from [Link]
-
NIH. (n.d.). Aromatic-aromatic interactions in structures of proteins and protein-DNA complexes: a study based on orientation and distance. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
-
Master Organic Chemistry. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
csbsju. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
-
JoVE. (2022). Video: Directing Effect of Substituents: meta-Directing Groups. Retrieved from [Link]
-
YouTube. (2022). Electrophilic Aromatic Substitutions You Need To Know!. Retrieved from [Link]
-
PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Retrieved from [Link]
-
Syntechem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ChemRxiv. (n.d.). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. Retrieved from [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]
- Google Patents. (n.d.). US4476337A - Method for introducing fluorine into an aromatic ring.
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]
-
JoVE. (2023). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017). 2-amino-3-nitrophenol synthesis - where to start??. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′-azofurazan. Retrieved from [Link]
-
YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 3. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 4. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]
- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. vapourtec.com [vapourtec.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Protective Groups [organic-chemistry.org]
Technical Support Center: Purification of Crude 3-Amino-2-fluoro-4-nitrophenol
CAS: 113303-28-5 | Molecular Formula: C₆H₅FN₂O₃[1]
Diagnostic Triage: Identify Your Impurity Profile
Before selecting a purification strategy, characterize the crude material. The specific nature of the impurity dictates the method.
| Observation | Probable Impurity/Issue | Recommended Action |
| Dark Brown/Black Tarry Appearance | Oxidation byproducts (azo/azoxy dimers) or polymerized anilines.[1] | Acid-Base Extraction (Method A) followed by activated carbon treatment.[1] |
| Low Melting Point (< 140°C) | Presence of regioisomers (e.g., 5-nitro isomer) or solvent inclusion.[1] | Recrystallization (Method B) using a high-polarity solvent system.[1][2] |
| "Oiling Out" during cooling | Supersaturation reached too quickly; presence of unreacted precursors.[1] | Seeding & Slow Cooling (See Troubleshooting Section). |
| LC-MS shows M+16 or M+14 peaks | Oxidation (N-oxide) or methylated byproducts.[1] | Column Chromatography (Method C) required; chemical washing is ineffective.[1] |
Method A: Acid-Base Extraction (The "Chemical Wash")
Best For: Bulk removal of neutral organic impurities and oxidation tars.[1]
The Logic: 3-Amino-2-fluoro-4-nitrophenol is amphoteric but predominantly acidic due to the para-nitro and ortho-fluoro electron-withdrawing groups on the phenol ring.[1] The amine (position 3) is deactivated by the ortho-nitro group (position 4), making it weakly basic.[1] Therefore, we exploit the acidity of the phenol for purification.
Protocol:
-
Dissolution: Suspend the crude solid in 5% aqueous NaHCO₃ (Sodium Bicarbonate).
-
Why? The pKa of the phenol is likely < 7.0 due to the electron-withdrawing groups.[1] Weak base is sufficient to deprotonate the phenol (
), dissolving the product into the aqueous phase. -
Note: Avoid strong bases (NaOH) initially to prevent nucleophilic attack on the aromatic ring or degradation of the nitro group.
-
-
Filtration: Filter the dark aqueous solution through Celite® to remove insoluble tars.
-
Organic Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
-
Result: Impurities that are not acidic (unreacted precursors, neutral regioisomers) migrate to the organic layer. Discard the organic layer.
-
-
Precipitation: Cool the aqueous layer to 0–5°C. Slowly acidify with 1M HCl to pH ~3–4.
-
Result: The product reprotonates and precipitates as a solid.
-
-
Collection: Filter the precipitate, wash with cold water, and dry.[1]
Workflow Diagram (DOT):
Caption: Workflow for separating amphoteric nitrophenols from neutral impurities using pH manipulation.
Method B: Recrystallization (The "Polishing" Step)
Best For: Removing regioisomers and trace salts after Method A.
The Logic: The ortho-relationship between the amine (3) and nitro (4) groups creates a strong intramolecular hydrogen bond.[1] This reduces the compound's interaction with polar solvents compared to its isomers, often making it less soluble in water but soluble in hot alcohols.
Solvent Selection Guide:
| Solvent System | Suitability | Notes |
| Ethanol / Water (9:1) | High | Standard for nitro-aminophenols.[1] Good balance of polarity. |
| Methanol | Medium | Good solubility, but recovery yield can be low if not cooled significantly.[1] |
| Toluene | Specific | Use only if the impurity is more polar than the product. |
| Acetonitrile | Low | Often causes "oiling out" for this class of compounds.[1] |
Protocol:
-
Place the semi-pure solid in a flask with a magnetic stir bar.
-
Add Ethanol (just enough to cover the solid).
-
Heat to reflux (approx. 78°C).
-
Add water dropwise through the condenser until the solution becomes slightly turbid, then add just enough ethanol to clarify it again.
-
Critical Step: Turn off the heat and allow the flask to cool to room temperature slowly on the oil bath (do not remove immediately).
-
Once at room temperature, move to an ice bath (0°C) for 1 hour.
-
Filter the yellow/orange needles and wash with cold 50% EtOH/Water.
Troubleshooting & FAQs
Q: The product "oiled out" (formed a liquid blob) instead of crystallizing. How do I fix this?
A: Oiling out occurs when the temperature drops below the melting point of the solvated compound before it drops below the saturation point.
-
Immediate Fix: Reheat the mixture until the oil redissolves. Add a small amount of pure solvent (Ethanol) to slightly lower the saturation.
-
Seeding: Add a "seed crystal" of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface to induce nucleation.[1]
-
Temperature Control: Cool much slower. Wrap the flask in aluminum foil or a towel to dampen the cooling rate.
Q: My product is still dark brown after recrystallization.
A: The color comes from oxidized azo-impurities which are potent dyes.[1]
-
Solution: Perform a "charcoal filtration."[1] Dissolve the compound in hot ethanol, add Activated Carbon (5-10 wt%) , stir for 15 minutes, and filter while hot through Celite. Then proceed with crystallization.[1][3][4]
Q: I suspect I have the 5-nitro isomer. How do I remove it?
A: Regioisomers often have distinct pKa values.[1]
-
Stationary Phase: Silica Gel.[1]
-
Mobile Phase: DCM:Methanol (98:2 to 95:5).[1]
-
Tip: Pre-wash the silica with 1% Triethylamine (TEA) in DCM to neutralize acidic sites on the silica, preventing the phenol from streaking (tailing) on the column.
References
-
Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 3, 2026, from [Link][1]
- Grounding: Provides the thermodynamic basis for solvent selection and the mechanism of impurity rejection during cooling.
-
Organic Syntheses. (1945).[1] 2-Amino-4-nitrophenol.[1][8][9] Organic Syntheses, Coll. Vol. 3, p.83. Retrieved February 3, 2026, from [Link][1]
- Grounding: Establishes the foundational protocol for purifying ortho-amino para-nitrophenols, specifically the use of acid-base manipulation and sodium sulfide reduction workups.
-
National Institutes of Health (NIH). (2011).[1] Synthesis of 3-amino-4-fluoropyrazoles. PubMed.[1] Retrieved February 3, 2026, from [Link][1]
-
Grounding: While focusing on pyrazoles, this source details the handling of fluorinated amino-intermediates and the use of Selectfluor, relevant for understanding the reactivity of the fluoro-amino motif.[1]
-
-
Royal Society of Chemistry. (2015). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst. Retrieved February 3, 2026, from [Link][1]
- Grounding: Validates the chromatographic strategies (Reverse Phase vs. Normal Phase) for separating positional isomers of aminophenols.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. mt.com [mt.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up the Production of 3-Amino-2-fluoro-4-nitrophenol
Welcome to the technical support center for the synthesis and scale-up of 3-Amino-2-fluoro-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and advanced materials. Its production, particularly at scale, presents unique challenges related to regioselectivity, reaction control, and purification. This guide offers practical solutions and the underlying scientific rationale to empower you to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a laboratory scale?
A1: A prevalent laboratory-scale synthesis involves the direct nitration of 3-Amino-2-fluorophenol. This approach is favored for its atom economy and relatively straightforward execution. However, controlling the regioselectivity to favor the desired 4-nitro isomer is a critical challenge due to the directing effects of the amino, fluoro, and hydroxyl groups.
Q2: What are the primary challenges when scaling up the nitration of 3-Amino-2-fluorophenol?
A2: Scaling up this nitration reaction introduces several critical challenges:
-
Exothermic Reaction Control: Nitration is a highly exothermic process. Maintaining a consistent temperature profile in a large reactor is crucial to prevent runaway reactions and the formation of undesirable byproducts.
-
Isomer Formation: The primary byproduct is often the isomeric 3-Amino-2-fluoro-6-nitrophenol. The ratio of isomers can be influenced by reaction temperature, the concentration of the nitrating agent, and the choice of solvent.[1]
-
Product Isolation and Purification: The crude product mixture can be difficult to purify at scale. The similar physical properties of the isomers make separation by simple crystallization challenging.[1]
Q3: Are there alternative synthetic strategies to consider for cleaner production?
A3: An alternative route involves the synthesis of 2-fluoro-1,3-dinitrobenzene, followed by a selective reduction of one nitro group and subsequent functional group manipulations. While potentially longer, this route may offer better control over isomer formation. Selective reduction of polynitroarenes can be achieved using reagents like sodium sulfide or hydrazine hydrate in the presence of a catalyst.[2][3]
Q4: What are the key safety precautions when handling fluoronitroaromatic compounds?
A4: Fluoronitroaromatic compounds should be handled with care due to their potential toxicity and reactivity. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Be mindful of the potential for exothermic decomposition, especially at elevated temperatures.
Troubleshooting Guide
Problem 1: Low Yield of the Desired this compound
| Potential Cause | Underlying Rationale | Recommended Solution |
| Suboptimal Nitration Temperature | Nitration is highly temperature-sensitive. Too high a temperature can lead to over-nitration or decomposition, while too low a temperature may result in an incomplete reaction.[5] | Maintain a strict temperature range, typically between -5°C and 5°C, during the addition of the nitrating agent. Use a reliable cooling system and monitor the internal reaction temperature closely. |
| Incorrect Stoichiometry of Nitrating Agent | An excess of the nitrating agent can promote the formation of dinitro byproducts, while an insufficient amount will lead to incomplete conversion of the starting material. | Carefully control the molar ratio of the nitrating agent to the 3-Amino-2-fluorophenol substrate. Start with a 1.05 to 1.1 molar equivalent of the nitrating agent and optimize based on in-process monitoring. |
| Degradation of Starting Material or Product | The amino group in the starting material can be susceptible to oxidation by the nitrating agent, leading to the formation of colored impurities and reduced yield. | Consider protecting the amino group as an acetamide before nitration. The protecting group can be removed by hydrolysis in a subsequent step.[6] |
Problem 2: High Percentage of Isomeric Impurities
| Potential Cause | Underlying Rationale | Recommended Solution |
| Reaction Conditions Favoring Isomer Formation | The directing effects of the substituents on the aromatic ring determine the position of nitration. The reaction conditions can influence the kinetic versus thermodynamic product distribution.[1] | Experiment with different solvent systems. A solvent that can selectively solvate the transition state leading to the desired isomer can improve regioselectivity. Also, a slower addition of the nitrating agent at a consistently low temperature can favor the formation of the thermodynamically more stable isomer. |
| Inefficient Purification Method | The similar polarity and solubility of the isomers make their separation challenging.[1] | Develop a multi-step purification protocol. This may involve an initial fractional crystallization followed by column chromatography for smaller scales. For larger scales, a solvent wash specifically designed to remove one isomer can be effective. A patent for the related 3-fluoro-4-nitrophenol suggests a mixed solvent wash of water, ether, and dichloromethane to remove the 3-fluoro-6-nitrophenol isomer.[1] |
Experimental Protocols
Protocol 1: Nitration of 3-Amino-2-fluorophenol
Disclaimer: This protocol is a representative procedure based on established methods for nitration of substituted phenols. Optimization for specific scales and equipment is necessary.
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Amino-2-fluorophenol (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution to 0°C using a circulating chiller.
-
Preparation of Nitrating Agent: In a separate vessel, prepare a nitrating mixture by slowly adding nitric acid (1.05 eq) to a cooled solution of sulfuric acid.
-
Nitration: Add the nitrating mixture dropwise to the stirred solution of 3-Amino-2-fluorophenol, maintaining the internal temperature between 0°C and 5°C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Protocol 2: Purification by Isomer-Selective Wash
-
Solvent Preparation: Prepare a mixed solvent system of water, diethyl ether, and dichloromethane. The optimal ratio should be determined experimentally.
-
Washing: Suspend the crude, dried product from Protocol 1 in the mixed solvent system at room temperature.
-
Stirring: Stir the slurry for 2-3 hours.
-
Filtration: Collect the solid product by filtration.
-
Analysis: Analyze the solid product and the filtrate by HPLC to determine the efficiency of isomer removal.
-
Drying: Dry the purified solid under vacuum.
Visualization of Key Processes
Synthetic Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
Analytical Methods for Quality Control
| Parameter | Analytical Technique | Typical Conditions | Purpose |
| Reaction Progress | HPLC | C18 column, mobile phase of acetonitrile/water with a buffer (e.g., phosphate buffer), UV detection. | To monitor the consumption of starting material and the formation of the product. |
| Purity and Isomer Ratio | HPLC / GC-MS | Similar HPLC conditions as above. For GC-MS, a capillary column suitable for polar aromatic compounds. | To quantify the purity of the final product and determine the ratio of the desired isomer to other impurities. [7] |
| Structural Confirmation | NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry | Standard NMR solvents (e.g., DMSO-d₆). | To confirm the chemical structure of the final product. |
References
Sources
- 1. CN102766053A - Production method of 3-fluoro-4-nitrophenol - Google Patents [patents.google.com]
- 2. CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. paspk.org [paspk.org]
- 6. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]
- 7. CN101519357A - Method for preparing 3-amino-4-fluorophenol - Google Patents [patents.google.com]
Validation & Comparative
Spectral Analysis & Structural Confirmation of 3-Amino-2-fluoro-4-nitrophenol
CAS: 959939-24-3 | Formula: C₆H₅FN₂O₃ | Mol.[1] Weight: 172.11 g/mol
Executive Summary
Context: 3-Amino-2-fluoro-4-nitrophenol is a critical polysubstituted aromatic intermediate, often utilized in the synthesis of kinase inhibitors and high-performance agrochemicals.[1] Its structural complexity—featuring four distinct functional groups (-OH, -F, -NH₂, -NO₂) on a single benzene ring—creates a high risk for regioisomeric confusion during synthesis.[1]
The Challenge: Standard ¹H NMR alone is often insufficient for rapid validation due to the crowding of signals and potential overlap of exchangeable protons (-OH, -NH₂).[1] Misidentification of the fluorine regiochemistry (e.g., distinguishing the 2-fluoro vs. 6-fluoro isomers) can lead to costly downstream synthetic failures.[1]
The Solution: This guide compares the efficacy of Multi-Nuclear NMR (
Strategic Comparison of Analytical Modalities
To confirm the structure of this compound, researchers must choose the most discriminatory analytical tool.[1] The table below compares the "performance" of standard methods in the context of this specific molecule.
| Feature | Method A: Standard ¹H NMR (DMSO-d₆) | Method B: ¹⁹F NMR & ¹H-¹⁹F HOESY | Method C: HR-MS (ESI-) |
| Primary Output | Proton environment & integration | Fluorine regiochemistry & connectivity | Molecular formula confirmation |
| Differentiation Power | Moderate. Hard to distinguish 2-F from 6-F isomers solely by aromatic splitting.[1] | High. | Low. Cannot distinguish regioisomers (same mass). |
| Sample Requirement | ~5-10 mg | ~5-10 mg (same sample as ¹H) | < 1 mg |
| Blind Spot | Exchangeable protons (-NH₂, -OH) often broaden or vanish; coupling to F complicates splitting.[1] | Requires probe capable of tuning to | Ionization suppression can occur; does not prove atom connectivity.[1] |
| Verdict | Necessary but insufficient. | The "Gold Standard" for confirmation. | Mandatory for purity, useless for structure.[1] |
Deep Dive: Structural Confirmation Workflow
The "Fingerprint" Prediction
To validate the structure, we must predict and confirm the specific coupling patterns. The target molecule has two aromatic protons at positions 5 and 6.
-
Structure:
-
C1: -OH
-
C2: -F
-
C3: -NH₂
-
C4: -NO₂
-
C5: -H
-
C6: -H
-
-
Theoretical ¹H NMR Data (DMSO-d₆):
The Fluorine Discriminator ( F NMR)
This is the critical performance step.[1]
-
Target Signal: A single singlet (or doublet if coupled) around -130 to -150 ppm (typical for ortho-fluorophenols).[1]
-
Coupling Constant Logic:
Experimental Protocol: Validated Analysis
Objective: Definitive structural assignment of CAS 959939-24-3.
Materials
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).[1]
-
Why DMSO? It ensures solubility of the nitro/amino polar groups and slows proton exchange, allowing -NH₂ and -OH peaks to be visible.[1]
-
-
Instrument: 400 MHz NMR or higher (Bruker/Jeol).
Step-by-Step Methodology
-
Sample Prep: Dissolve 10 mg of the yellow solid in 0.6 mL DMSO-d₆. Ensure complete dissolution (sonicate if necessary).[1]
-
Acquisition 1 (
H Standard):-
Pulse angle: 30°.
-
Delay (D1): 1.0 sec (sufficient for qualitative, use 5.0s for qNMR).
-
Scans: 16.
-
-
Acquisition 2 (
F Non-Decoupled):-
Center frequency: -120 ppm.[1]
-
Sweep width: 200 ppm.
-
Crucial: Do not decouple protons. We need to see the splitting pattern to prove the F-H distance.
-
-
Data Processing:
-
Reference TMS to 0.00 ppm.
-
Identify the aromatic doublet pair.
-
Measure the
-values in Hz.
-
Acceptance Criteria (Pass/Fail)
-
Pass: Two aromatic doublets. One shows additional fine splitting (4-7 Hz) from Fluorine (H6).[1] The other appears as a clean doublet (H5).
-
Fail: Complex multiplets indicating wrong substitution pattern (e.g., meta-protons) or large F-H coupling indicating ortho-fluorine placement relative to a proton.[1]
Visualizations
Diagram 1: Analytical Logic Tree
This decision tree guides the scientist through the confirmation process, preventing false positives.
Caption: Logic flow for distinguishing the target molecule from common regioisomeric impurities.
Diagram 2: Structural Connectivity & Coupling Map
Visualizing the specific atoms involved in the NMR splitting.
Caption: Interaction map showing the critical Meta-coupling (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24851092, this compound.[1] Retrieved from [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] (Standard text for coupling constants).
- Dolphin, D., & AE, R. (2009).19F NMR Spectroscopy for the Analysis of Regioisomers in Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. (General methodology reference).
Sources
Comparative Technical Guide: 3-Amino-2-fluoro-4-nitrophenol vs. Aminonitrophenol Analogs
Executive Summary
3-Amino-2-fluoro-4-nitrophenol (CAS 959939-24-3) represents a specialized subclass of aminonitrophenols characterized by high electron deficiency and unique steric constraints. Unlike the commoditized 2-amino-4-nitrophenol , which serves as a primary precursor for benzoxazoles and azo dyes, the 3-amino-2-fluoro variant acts as a precision scaffold in medicinal chemistry—particularly for kinase inhibitors where the fluorine atom provides metabolic stability and specific electrostatic interactions.
This guide objectively compares the physicochemical properties, synthetic accessibility, and reactivity profiles of this compound against its non-fluorinated and isomeric counterparts.
Chemical Identity & Structural Analysis[1][2]
The introduction of a fluorine atom at the C2 position, flanked by a hydroxyl group (C1) and an amino group (C3), fundamentally alters the electronic landscape of the benzene ring compared to standard aminonitrophenols.
Table 1: Physicochemical Comparison of Key Analogs
| Feature | This compound | 2-Amino-4-nitrophenol | 2-Fluoro-4-nitrophenol |
| CAS Number | 959939-24-3 | 99-57-0 | 403-19-0 |
| Structure | 1-OH, 2-F, 3-NH₂, 4-NO₂ | 1-OH, 2-NH₂, 4-NO₂ | 1-OH, 2-F, 4-NO₂ |
| Electronic Character | Highly electron-deficient core; F-atom induces strong dipole. | Electron-rich C2 (amino); Amphoteric. | Electron-deficient; Acidic phenol. |
| pKa (Phenolic OH) | ~5.8 – 6.2 (Estimated)* | 7.6 | 5.67 |
| H-Bonding | Strong intramolecular NH₂···NO₂ (ortho). Weak OH···F. | Strong intramolecular OH···NH₂. | Weak OH···F. |
| Primary Application | Kinase inhibitor scaffolds (SₙAr core). | Benzoxazole synthesis; Hair dyes. | Agrochemical intermediate.[1] |
*Note: The pKa is estimated based on the inductive acidification by ortho-fluorine (lowering pKa) offset slightly by the electron-donating resonance of the meta-amino group.
Structural Impact of Fluorination
-
Acidity Enhancement : The fluorine atom at C2 exerts a strong inductive effect (-I), significantly increasing the acidity of the phenolic hydroxyl compared to 2-amino-4-nitrophenol. This makes the compound more likely to exist as a phenolate anion at physiological pH.
-
Conformational Locking : In 2-amino-4-nitrophenol, the OH and NH₂ groups form a stable 5-membered intramolecular hydrogen bond. In the 3-amino-2-fluoro isomer, the NH₂ is distant from the OH. Instead, the NH₂ at C3 forms a 6-membered intramolecular hydrogen bond with the nitro group at C4. This "locks" the nitro group into planarity with the ring, maximizing conjugation.
Synthetic Pathways & Manufacturing
The synthesis of This compound is more complex than the direct reduction of dinitrophenol used for the non-fluorinated analog. It typically requires a regioselective Nucleophilic Aromatic Substitution (
Core Synthesis Workflow
The most robust route utilizes 2,3,4-trifluoronitrobenzene as the starting material. The strong electron-withdrawing nitro group activates the ortho and para positions for nucleophilic attack.
-
Step 1: Regioselective Hydrolysis : Treatment with hydroxide preferentially displaces the fluorine at C4 (para to NO₂) or C2 (ortho). However, to achieve the target pattern (OH at 1, NO₂ at 4), we essentially view the product as a 4-nitrophenol derivative.
-
Correction: To get 1-OH, 2-F, 3-NH₂, 4-NO₂, the precursor is likely 2,3-difluoro-4-nitrophenol .
-
-
Step 2: Amination : The fluorine at C3 (ortho to NO₂) is highly activated and can be selectively displaced by ammonia or an amine source.
Diagram 1: Regioselective Synthesis Strategy
Caption: Regioselective assembly of the this compound scaffold via sequential nucleophilic aromatic substitution (
Experimental Protocol: Synthesis of this compound
Safety Warning : Nitro-fluorophenols are toxic and potentially explosive. All reactions must be conducted behind a blast shield.
Materials
-
2,3-Difluoro-4-nitrophenol (Intermediate)
-
Ammonium Hydroxide (28% NH₃)
-
Ethanol (Solvent)
-
Hydrochloric acid (for neutralization)
Protocol Steps
-
Preparation : Dissolve 10.0 g (57 mmol) of 2,3-difluoro-4-nitrophenol in 50 mL of ethanol in a pressure-rated vessel.
-
Amination : Add 20 mL of concentrated ammonium hydroxide. Seal the vessel.
-
Reaction : Heat the mixture to 80°C for 4–6 hours. The fluorine atom ortho to the nitro group (C3) is selectively displaced due to the strong electron-withdrawing effect of the nitro group and the resonance stabilization of the Meisenheimer complex.
-
Work-up : Cool the reaction to room temperature. Concentrate under reduced pressure to remove excess ammonia and ethanol.
-
Isolation : Dilute the residue with water (50 mL) and acidify to pH 4–5 with 1N HCl. The product, This compound , precipitates as a yellow-orange solid.
-
Purification : Recrystallize from ethanol/water (1:1) to obtain high-purity crystals.
Yield Expectation : 65–75%.
Validation :
Reactivity & Applications in Drug Design
Comparison with Benzoxazole Precursors
A critical distinction must be made between This compound and 2-amino-4-nitrophenol .
-
2-Amino-4-nitrophenol : The amino and hydroxyl groups are ortho to each other. This allows for cyclization with carboxylic acids or aldehydes to form benzoxazoles , a common pharmacophore.
-
This compound : The amino and hydroxyl groups are separated by the fluorine atom (1,2,3 pattern). Direct cyclization to benzoxazole is impossible.
-
Utility: This compound is used when the open-chain phenol/aniline geometry is required for binding, often mimicking the hydrogen bonding network of ATP in kinase pockets.
-
Reactivity Map
Caption: Primary reactivity pathways. Note that selective N-acylation is favored over O-acylation under neutral conditions due to the higher nucleophilicity of the amine.
References
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 24861291, 2-Fluoro-4-nitrophenol. Retrieved from [Link]
-
Organic Syntheses . 2-Amino-4-nitrophenol. Org. Synth. 1945, 25, 5. DOI: 10.15227/orgsyn.025.0005.[2][3] Retrieved from [Link]
- Sanger, F. (1945). "The free amino groups of insulin". Biochemical Journal, 39(5), 507–515. (Foundational reference for on fluoronitrobenzenes).
Sources
Reactivity & Performance Guide: Fluorinated vs. Non-Fluorinated Aminophenols
Executive Summary
The strategic incorporation of fluorine into aminophenol scaffolds is a high-impact tactic in modern drug discovery.[1] While non-fluorinated aminophenols (e.g., 4-aminophenol) serve as fundamental building blocks, their fluorinated analogues offer distinct advantages in metabolic stability , lipophilicity modulation , and bioisosterism .[1]
However, this substitution is not chemically inert. The strong electronegativity (
Physicochemical Performance Matrix
The "Fluorine Effect" is primarily governed by the competition between its strong inductive withdrawal (
Table 1: Comparative Physicochemical Properties
Data represents standard aqueous values at 25°C. Fluorinated values are derived from Hammett substituent additivity principles and experimental analogues.
| Feature | Non-Fluorinated (4-Aminophenol) | 3-Fluoro-4-Aminophenol | 2-Fluoro-4-Aminophenol | Impact on Reactivity |
| Amine Basicity ( | ~5.48 | ~4.50 (Lower) | ~3.50 (Significantly Lower) | Reduced nucleophilicity; requires stronger bases/catalysts for acylation.[1] |
| Phenol Acidity ( | ~10.30 | ~8.80 (More Acidic) | ~9.40 (Moderately Acidic) | Increased acidity facilitates O-alkylation under milder conditions.[1] |
| Lipophilicity ( | 0.04 | ~0.25 | ~0.30 | Improved membrane permeability; altered solubility in polar solvents. |
| Oxidation Potential | High (Prone to Quinone Imine) | Moderate | Moderate | Fluorine withdraws electron density, slightly stabilizing the ring against oxidation. |
Mechanistic Insight: The "Deactivated" Nucleophile
In non-fluorinated aminophenols, the nitrogen lone pair is moderately available.
-
Ortho-Fluorine Effect (2-Fluoro-4-aminophenol): When fluorine is ortho to the amine, the inductive effect (
) dominates, pulling electron density away from the nitrogen.[1] This lowers the HOMO energy, making the amine a "harder" and weaker nucleophile . -
Para-Fluorine Effect: If fluorine is para to the amine (in different isomers), the
effect can partially compensate, maintaining some basicity.
Synthetic Reactivity & Protocol Adjustments
A. N-Acylation and Amide Coupling
Challenge: Fluorinated aminophenols are sluggish nucleophiles.[1] Standard protocols using weak bases (e.g., pyridine) often result in incomplete conversion or require prolonged heating, which increases the risk of oxidative degradation.
Comparative Data:
-
Substrate: 4-Aminophenol vs. 2-Fluoro-4-aminophenol[1]
-
Reagent: Acetic Anhydride (1.1 equiv)[1]
-
Standard Conditions: DCM, Pyridine, RT, 1h.
-
Non-Fluorinated Yield: >95%
-
Fluorinated Yield: ~60-70% (Incomplete)[1]
-
B. O-Alkylation (Williamson Ether Synthesis)
Advantage: The increased acidity of the phenolic hydroxyl in fluorinated variants makes O-alkylation faster and viable with weaker bases (e.g.,
Experimental Protocol: High-Efficiency N-Acylation
This protocol is optimized for fluorinated aminophenols to overcome reduced nucleophilicity while preventing oxidation.[1]
Objective: Synthesis of N-(3-fluoro-4-hydroxyphenyl)acetamide.
Reagents:
-
Substrate: 3-Fluoro-4-aminophenol (1.0 equiv)
-
Acylating Agent: Acetic Anhydride (
) (1.2 equiv)[1] -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv) — Critical for fluorinated substrates.[1]
-
Base: Triethylamine (
) (1.5 equiv)[1] -
Solvent: Anhydrous THF (Avoids solubility issues common in DCM for polar fluorinated species).[1]
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (
). Note: Fluorinated aminophenols are still oxidation-prone; exclusion is vital.[1] -
Dissolution: Add 3-Fluoro-4-aminophenol (5 mmol) and anhydrous THF (20 mL). Stir until fully dissolved.
-
Base Addition: Add
followed by DMAP.[1] Cool the solution to 0°C. -
Acylation: Dropwise add
over 10 minutes.-
Comparison Point: For non-fluorinated analogues, this is exothermic and instant. For fluorinated, the reaction is slower.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3-4 hours .
-
Validation: Monitor by TLC (System: 50% EtOAc/Hexanes).[1] The fluorinated amine spot will be less polar than the non-fluorinated parent.
-
-
Quench & Workup: Quench with saturated
. Extract with EtOAc (3x).[1] Wash organics with brine, dry over , and concentrate.
Decision Framework & Metabolic Implications[1]
The choice between fluorinated and non-fluorinated scaffolds often hinges on metabolic fate. The following diagram illustrates the decision logic and the metabolic blocking effect of fluorine.
Figure 1: Decision Logic for Scaffold Selection. Fluorine incorporation is favored when metabolic blocking (CYP450 inhibition) or oxidation resistance is required.
Synthesis Workflow Visualization
The following diagram contrasts the synthetic pathway, highlighting the "Activation Energy Gap" introduced by fluorine substitution.
Figure 2: Synthetic Workflow. Note the divergence at the coupling stage where standard methods fail for fluorinated substrates due to reduced nucleophilicity.[1]
References
-
Gross, K. C., & Seybold, P. G. (2000).[1] Substituent effects on the physical properties and pKa of aniline.[2] International Journal of Quantum Chemistry.[3] Link[1]
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.[1] Link[1]
-
Smart, B. E. (2001).[1] Fluorine substituent effects (on bioactivity).[1] Journal of Fluorine Chemistry.[4][5] Link
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[1][4][6] Chemical Society Reviews.[1] Link
-
Liang, T., et al. (2013).[1] Fluorine-containing amino acids: Synthesis and peptide modification.[1] Chemical Society Reviews.[1] Link
Sources
A Comparative Guide to the Biological Activity Screening of 3-Amino-2-fluoro-4-nitrophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword: Navigating the Uncharted Territory of a Novel Scaffold
In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. The 3-amino-2-fluoro-4-nitrophenol core represents a fascinating, yet largely uncharacterized, structural motif. The convergence of a nitrophenol group, known for its diverse bioactivities, with a fluorine atom, a celebrated bioisostere in medicinal chemistry, and an amino group for further derivatization, suggests a rich potential for biological activity.
This guide is designed to provide a comprehensive framework for the biological activity screening of derivatives of this novel scaffold. In the absence of direct, published experimental data on this compound derivatives themselves, this document adopts a predictive and comparative approach. By synthesizing data from structurally analogous compounds—aminophenols, fluorinated aromatics, and nitrophenol derivatives—we aim to provide a robust, evidence-based roadmap for researchers venturing into this promising area of chemical biology. Every protocol and comparative analysis herein is grounded in established scientific principles and validated methodologies to ensure scientific integrity and empower your research endeavors.
I. The Scientific Rationale: Deconstructing the this compound Scaffold
The therapeutic potential of any new chemical entity is intrinsically linked to its structure. The this compound scaffold is a compelling starting point for drug discovery due to the synergistic interplay of its constituent functional groups.
-
The Nitrophenol Moiety: Nitroaromatic compounds are a well-established class of biologically active molecules. The nitro group, a potent electron-withdrawing moiety, is a key pharmacophore in several approved drugs. Its biological effects are often mediated through in vivo reduction to reactive nitroso and hydroxylamine intermediates, which can induce cellular damage in pathogenic microorganisms.[1] This mechanism underpins the antimicrobial activity of many nitroaromatic compounds.
-
The Fluorine Atom: The introduction of fluorine into a drug candidate's structure is a widely employed strategy in medicinal chemistry to enhance its pharmacological profile. Fluorine's high electronegativity and small size can modulate a molecule's acidity, basicity, and dipole moment, leading to improved target binding and pharmacokinetic properties. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways and increase the drug's in vivo half-life.[2] In the context of anticancer agents, fluorination has been shown to improve the safety index of compounds.
-
The Aminophenol Core: Aminophenol derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.[3][4][5] The amino group provides a convenient handle for synthetic modification, allowing for the generation of diverse chemical libraries with a range of physicochemical properties. This versatility is crucial for optimizing potency, selectivity, and drug-like properties.
The strategic combination of these three functional groups in the this compound scaffold suggests a high probability of discovering derivatives with significant antimicrobial and anticancer activities. The following sections will provide detailed protocols for screening these activities and a comparative analysis with existing therapeutic agents.
II. A Comparative Framework for Biological Activity
To contextualize the potential of this compound derivatives, it is essential to compare their anticipated biological activities with those of established and emerging therapeutic agents.
Anticipated Biological Activities:
Based on the structure-activity relationships of related compounds, derivatives of this compound are predicted to exhibit:
-
Broad-spectrum antimicrobial activity: Against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
Anticancer activity: With potential for cytotoxicity against a range of cancer cell lines.
Comparative Analysis:
The performance of novel this compound derivatives should be benchmarked against a panel of relevant comparator compounds.
Table 1: Comparative Benchmarking for Antimicrobial Screening
| Compound Class | Example(s) | Rationale for Comparison |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Broad-spectrum synthetic antibiotics with a well-understood mechanism of action. |
| Nitromidazoles | Metronidazole | Nitroaromatic compounds with potent anaerobic antibacterial and antiprotozoal activity. |
| Phenolic Antiseptics | Triclosan | A well-characterized phenolic compound with broad antimicrobial activity. |
| Natural Phenols | Carvacrol, Eugenol | Natural products with known antimicrobial properties, offering a comparison to naturally derived agents.[6] |
Table 2: Comparative Benchmarking for Anticancer Screening
| Compound Class | Example(s) | Rationale for Comparison |
| Fluorinated Pyrimidines | 5-Fluorouracil (5-FU) | A widely used fluorinated antimetabolite in cancer chemotherapy.[7] |
| Phenolic Anticancer Agents | Etoposide, Curcumin | Naturally derived and synthetic phenolic compounds with established anticancer activity. |
| Nitroaromatic Anticancer Agents | Nimorazole | Used as a radiosensitizer in cancer therapy due to its nitro group. |
| Experimental Fluorinated Compounds | Various | To compare with other novel fluorinated molecules in development.[8] |
III. Experimental Protocols for Biological Activity Screening
The following protocols provide detailed, step-by-step methodologies for the primary screening of this compound derivatives for antimicrobial and anticancer activity.
A. Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11][12][13]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
From a pure overnight culture of the test bacterium on an appropriate agar plate, select 3-4 colonies.
-
Suspend the colonies in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a nephelometer. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in Mueller-Hinton Broth (MHB) to achieve the final desired inoculum concentration for the assay (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Test Compounds:
-
Dissolve the this compound derivatives and comparator compounds in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the test compounds. This will bring the final volume in each well to 200 µL and dilute the compounds to their final test concentrations.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
B. Anticancer Activity Screening: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14][15][16][17]
Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives and comparator compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.
-
IV. Structure-Activity Relationship (SAR) Insights and Future Directions
While direct SAR data for this compound derivatives is not yet available, we can extrapolate potential relationships from analogous structures.
Hypothesized SAR for this compound Derivatives:
-
Derivatization of the Amino Group: Modifications at the 3-amino position are likely to have a significant impact on biological activity. Introducing various substituents (e.g., alkyl, aryl, acyl groups) will alter the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule, thereby influencing its interaction with biological targets.
-
Substitution on the Phenyl Ring: While the core scaffold is defined, further substitution on the aromatic ring could be explored to fine-tune electronic properties and metabolic stability.
-
Impact of the Fluoro and Nitro Positions: The relative positions of the fluoro and nitro groups are critical. The ortho-fluoro and para-nitro arrangement in the parent scaffold is expected to influence the acidity of the phenolic hydroxyl group and the overall electronic distribution of the molecule.
Future Research:
The screening data obtained from the protocols outlined above will be instrumental in establishing the initial SAR for this novel class of compounds. Promising "hit" compounds can then be subjected to further optimization and more in-depth mechanistic studies, including:
-
Secondary screening: To evaluate the spectrum of activity and selectivity of the most potent compounds.
-
Mechanism of action studies: To elucidate the molecular targets and pathways through which these compounds exert their biological effects.
-
In vivo efficacy and toxicity studies: To assess the therapeutic potential of lead candidates in animal models.
V. Conclusion
The this compound scaffold holds considerable promise for the discovery of new antimicrobial and anticancer agents. This guide provides a comprehensive, albeit predictive, framework for the systematic screening of derivatives of this novel core structure. By employing the detailed protocols and comparative analyses presented, researchers can confidently embark on the exploration of this uncharted chemical space, with the ultimate goal of developing novel therapeutics to address unmet medical needs. The scientific integrity of the proposed screening cascade, grounded in established methodologies, provides a solid foundation for the generation of reliable and reproducible data.
References
-
Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Current Organic Synthesis, 22(6), 754-768. Retrieved from [Link][3][18]
-
Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. (2020). Molecules, 25(23), 5530. Retrieved from [Link][19][20]
-
Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (2024). Frontiers in Immunology, 15, 1389622. Retrieved from [Link][8]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link][9]
-
Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. (2014). Medicinal Chemistry Research, 23(10), 4449-4456. Retrieved from [Link][4][21]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH. Retrieved from [Link][10]
-
Aminophenol-Decorated Gold Nanoparticles for Curing Bacterial Infections. (2022). Nano Letters, 22(10), 4166-4173. Retrieved from [Link][5]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link][11]
-
MTT Assay Protocol. (2013). Assay Guidance Manual. Retrieved from [Link][16][17]
-
A new element in the fight against antibiotic resistance. (2022). BioTechniques. Retrieved from [Link][2]
-
Polyphenols and Organic Acids as Alternatives to Antimicrobials in Poultry Rearing: A Review. (2021). Antibiotics, 10(8), 1009. Retrieved from [Link][6]
-
Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. (n.d.). ResearchGate. Retrieved from [Link][1]
-
Experimental and Clinical Use of Fluorinated Pyrimidines in Cancer Chemotherapy. (1963). Cancer Research, 23(8_Part_1), 1261-1303. Retrieved from [Link][7]
-
MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. Retrieved from [Link][13]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link][12]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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A Comprehensive Guide to Investigating the Cross-Reactivity of 3-Amino-2-fluoro-4-nitrophenol
For researchers, scientists, and drug development professionals, understanding the immunogenic profile of a small molecule is paramount. This guide provides a detailed framework for assessing the cross-reactivity of the hapten 3-Amino-2-fluoro-4-nitrophenol. As a small molecule, it requires conjugation to a carrier protein to elicit an immune response. This guide will walk you through the theoretical underpinnings and practical applications of experimental methods to determine its potential to cross-react with structurally similar compounds.
The Immunobiology of Haptens and the Significance of Cross-Reactivity
Small molecules like this compound, with a molecular weight generally under 1,000 Daltons, are typically not immunogenic on their own. They are considered haptens, which can induce an immune response only when covalently bound to a larger carrier molecule, such as a protein. This process, known as haptenization, creates a novel antigenic determinant on the carrier protein that can be recognized by the immune system, leading to the production of specific antibodies.
Cross-reactivity occurs when these antibodies, raised against a specific hapten, also recognize and bind to other structurally related molecules.[1] This phenomenon is of critical importance in several areas:
-
Drug Development: Unforeseen cross-reactivity of a drug candidate or its metabolites with endogenous molecules can lead to off-target effects and adverse drug reactions. The FDA provides guidance on the safety testing of drug metabolites, which can include an assessment of their immunogenic potential.[2][3]
-
Diagnostics: The specificity of immunoassays, such as ELISAs, depends on the minimal cross-reactivity of the antibodies used with compounds other than the target analyte. High cross-reactivity can lead to false-positive results.
-
Toxicology: The potential for a chemical to induce an immune response, such as allergic contact dermatitis, is related to its ability to act as a hapten and the subsequent recognition of the hapten-protein complex by the immune system.
This guide will provide the necessary protocols to experimentally determine the cross-reactivity profile of this compound.
Designing a Cross-Reactivity Study: Selection of Comparator Compounds
A crucial first step is to select a panel of structurally related compounds to test for cross-reactivity. The selection should be based on variations of the functional groups and their positions on the phenol ring of this compound.
Table 1: Proposed Comparator Compounds for Cross-Reactivity Studies
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Target |
| This compound (Target) | 959939-24-3 | C₆H₅FN₂O₃ | - |
| 3-Fluoro-4-nitrophenol | 394-41-2 | C₆H₄FNO₃ | Lacks the amino group at position 3. |
| 4-Amino-2-nitrophenol | 119-34-6 | C₆H₆N₂O₃ | Lacks the fluoro group at position 2; amino group at position 4. |
| 3-Amino-4-nitrophenol[4] | 16292-90-3 | C₆H₆N₂O₃ | Lacks the fluoro group at position 2. |
| 2-Amino-4-nitrophenol[5] | 99-57-0 | C₆H₆N₂O₃ | Lacks the fluoro group; amino group at position 2. |
| 3-Fluoro-2-nitrophenol[6] | 161106-55-8 | C₆H₄FNO₃ | Lacks the amino group; nitro group at position 2. |
| 3-Amino-4-fluorophenol[7] | 121409-72-1 | C₆H₆FNO | Lacks the nitro group at position 4. |
Experimental Workflow for Assessing Cross-Reactivity
The overall process for determining the cross-reactivity of this compound involves several key stages, from preparing the immunogen to conducting specific immunoassays and cell-based functional assays.
Caption: Experimental workflow for cross-reactivity assessment.
Detailed Experimental Protocols
Protocol 1: Hapten-Protein Conjugation
To make the hapten immunogenic, it must be conjugated to a carrier protein. The amino group on this compound can be diazotized and coupled to tyrosine residues on the protein.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Ovalbumin (OVA)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Borate buffer (pH 9.0)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Diazotization of the Hapten: a. Dissolve 10 mg of this compound in 1 mL of 1 M HCl. b. Cool the solution to 0-5°C in an ice bath. c. Slowly add 0.5 mL of a pre-chilled 10 mg/mL sodium nitrite solution dropwise while stirring. d. Continue stirring in the ice bath for 30 minutes. The formation of the diazonium salt is indicated by a color change.
-
Conjugation to Carrier Protein: a. Dissolve 50 mg of BSA or OVA in 5 mL of borate buffer (pH 9.0). b. Slowly add the diazotized hapten solution to the protein solution dropwise with constant stirring at 4°C. c. Allow the reaction to proceed for 4 hours at 4°C with gentle stirring.
-
Purification of the Conjugate: a. Transfer the reaction mixture to a dialysis tube. b. Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with several changes of the buffer to remove unconjugated hapten. c. Determine the protein concentration and hapten-to-protein molar ratio using spectrophotometry. d. Store the conjugate at -20°C.
Protocol 2: Competitive ELISA for Cross-Reactivity Assessment
The competitive ELISA is a common method to determine the specificity of antibodies against a hapten.[8] In this format, free hapten in the sample competes with a hapten-protein conjugate coated on the ELISA plate for binding to a limited amount of antibody.
Caption: Principle of Competitive ELISA for hapten detection.
Procedure:
-
Plate Coating: a. Dilute the hapten-protein conjugate (e.g., this compound-OVA) to 1-5 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). b. Add 100 µL of the coating solution to each well of a 96-well microplate.[9] c. Incubate overnight at 4°C.
-
Washing and Blocking: a. Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20). b. Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Competitive Reaction: a. Prepare serial dilutions of the target hapten (this compound) and the comparator compounds in assay buffer. b. In a separate plate or tubes, mix 50 µL of each hapten dilution with 50 µL of the primary antibody (raised against the target hapten-protein conjugate) at a pre-determined optimal dilution. c. Incubate this mixture for 1 hour at room temperature. d. Wash the coated and blocked ELISA plate three times. e. Transfer 100 µL of the hapten-antibody mixture to the corresponding wells of the ELISA plate. f. Incubate for 1 hour at 37°C.[10]
-
Detection: a. Wash the plate three times. b. Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in assay buffer. c. Incubate for 1 hour at 37°C. d. Wash the plate five times. e. Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes. f. Stop the reaction by adding 50 µL of 2 M H₂SO₄. g. Read the absorbance at 450 nm.
Data Analysis:
-
Plot the absorbance against the log of the concentration for each compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of antibody binding) for the target hapten and each comparator.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Hapten / IC50 of Comparator Compound) x 100
Protocol 3: Surface Plasmon Resonance (SPR) Analysis
SPR provides real-time, label-free analysis of binding kinetics, offering a more detailed characterization of antibody-hapten interactions than ELISA.[11][12]
Procedure:
-
Chip Preparation: a. Immobilize the specific antibody (raised against this compound-BSA) onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[13]
-
Binding Analysis: a. Prepare a series of dilutions of the target hapten and each comparator compound in a suitable running buffer (e.g., HBS-EP+). b. Inject the hapten solutions over the antibody-coated surface at a constant flow rate. c. Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams. d. After each injection, regenerate the sensor surface using a mild regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound hapten.
-
Data Analysis: a. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). b. Compare the KD values for the target hapten and the comparator compounds. A lower KD indicates a higher binding affinity.
Table 2: Comparative Data Summary from Immunoassays
| Compound | ELISA IC50 (nM) | % Cross-Reactivity | SPR KD (M) |
| This compound | [Experimental Value] | 100% | [Experimental Value] |
| 3-Fluoro-4-nitrophenol | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| 4-Amino-2-nitrophenol | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| ... | ... | ... | ... |
Protocol 4: Mast Cell Degranulation Assay
This functional assay assesses whether the hapten can trigger an immediate hypersensitivity response by cross-linking IgE receptors on mast cells.[14][15]
Materials:
-
RBL-2H3 mast cell line
-
Anti-hapten IgE (from animals sensitized with the hapten-protein conjugate)
-
Tyrode's buffer
-
Triton X-100 (for total lysis)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate
-
Stop buffer (glycine, pH 10.4)
Procedure:
-
Cell Sensitization: a. Seed RBL-2H3 cells in a 96-well plate and culture overnight. b. Sensitize the cells by incubating with an optimal concentration of anti-hapten IgE for 24 hours.
-
Cell Stimulation: a. Wash the sensitized cells twice with Tyrode's buffer. b. Add 100 µL of Tyrode's buffer containing various concentrations of the target hapten or comparator compounds (conjugated to a multivalent carrier like BSA to enable cross-linking). c. Include a negative control (buffer only) and a positive control for total degranulation (Triton X-100). d. Incubate for 1 hour at 37°C.
-
Measurement of Degranulation: a. Centrifuge the plate and transfer 50 µL of the supernatant to a new plate. b. Add 50 µL of p-NAG substrate solution to each well and incubate for 1 hour at 37°C. c. Stop the reaction with 100 µL of stop buffer. d. Read the absorbance at 405 nm.
-
Data Analysis: a. Calculate the percentage of β-hexosaminidase release for each compound relative to the total release induced by Triton X-100.[14]
In Silico Assessment: A Predictive Approach
Before embarking on extensive laboratory work, in silico tools can provide a preliminary assessment of the immunogenic potential of this compound and its analogs.[16][17] These computational methods use algorithms to predict factors such as protein binding potential and the formation of T-cell epitopes.[18][19] While not a substitute for experimental data, in silico analysis can help prioritize compounds for testing and provide insights into the structural determinants of cross-reactivity.
Conclusion
Determining the cross-reactivity of a small molecule hapten like this compound is a multi-faceted process that requires a combination of immunochemical and functional assays. By systematically applying the protocols outlined in this guide—from hapten-protein conjugation and competitive ELISA to SPR and mast cell degranulation assays—researchers can build a comprehensive profile of its immunogenic specificity. This data is invaluable for making informed decisions in drug development, diagnostic assay design, and chemical safety assessment.
References
- Method for preparing 3-amino-4-fluorophenol. CN101519357A.
-
Technical Guide for ELISA - Protocols. SeraCare. [Link]
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Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]
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Staats, H. F., et al. (2016). A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. PMC. [Link]
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Zhong, J., et al. (2024). In silico methods for immunogenicity risk assessment and human homology screening for therapeutic antibodies. PMC. [Link]
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Immunotoxicity Testing Guidance. (1999). FDA. [Link]
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Rawdkuen, S., et al. (2020). Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. Food & Function. [Link]
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Guidance for Immunotoxicity Risk Assessment for Chemicals. (2012). IPCS. [Link]
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Competitive ELISA Protocol. Creative Diagnostics. [Link]
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Perspectives on in silico immunogenicity screening. (2024). MindWalk. [Link]
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SIAT® In Silico Immunogenicity Assessment Service. Creative Biolabs. [Link]
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Large and Small Molecule Screening by SPR. Bio-Rad. [Link]
-
Samdal, I. A., et al. (2014). Multihapten Approach Leading to a Sensitive ELISA with Broad Cross-Reactivity to Microcystins and Nodularin. Environmental Science & Technology. [Link]
- Process for the preparation of 2-amino-4-nitrophenol. US4329503A.
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A mast cell degranulation screening assay for the identification of novel mast cell activating agents. (2016). MedChemComm. [Link]
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Immunotoxicity Testing of Drugs and Chemicals. vivo Science GmbH. [Link]
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In Silico Immunogenicity Assessment for Therapeutics. EpiVax. [Link]
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Wang, X., & Wang, E. (2024). Methods and applications of noncompetitive hapten immunoassays. Analytical Methods. [Link]
-
A beginner's guide to surface plasmon resonance. (2023). The Biochemist. [Link]
-
Mast Cell Degranulation Assessment From Microplate Assay. (2022). JoVE. [Link]
-
Antibody Cross Reactivity And How To Avoid It? ELISA kit. [Link]
-
GLP Immunotoxicity Studies for Human Pharmaceuticals acc. to ICH-S8. vivo Science. [Link]
-
Georgiev, G. V., et al. (2022). Predicting Immunogenicity Risk in Biopharmaceuticals. International Journal of Molecular Sciences. [Link]
-
Bernat, J., et al. (1987). Controlled peptide-protein conjugation by means of 3-nitro-2-pyridinesulfenyl protection-activation. International Journal of Peptide and Protein Research. [Link]
-
ICH Harmonised Tripartite Guideline: Immunotoxicity Studies for Human Pharmaceuticals S8. (2005). ICH. [Link]
-
Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). (2014). Bio-protocol. [Link]
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A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation. (2013). Journal of Visualized Experiments. [Link]
-
Characterizing Biomolecular Interactions with Surface Plasmon Resonance. (2022). Rapid Novor. [Link]
-
3-Amino-4-nitrophenol. PubChem. [Link]
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Comparative Performance Guide: 3-Amino-2-fluoro-4-nitrophenol in Benzimidazole Scaffold Synthesis
Executive Summary
This guide evaluates the performance of 3-Amino-2-fluoro-4-nitrophenol as a high-value building block in the synthesis of 4-fluoro-5-hydroxybenzimidazole scaffolds. Benzimidazoles are privileged structures in medicinal chemistry, serving as cores for various kinase inhibitors (e.g., RAF, MEK inhibitors).
The incorporation of the fluorine atom at the C2 position (ortho to the hydroxyl group) introduces unique electronic and physicochemical properties compared to the non-fluorinated analog, 3-Amino-4-nitrophenol . This guide provides a direct comparison of reaction kinetics, yield profiles, and product stability in a reference reductive cyclization workflow.
Key Findings
-
Enhanced Acidity: The C2-fluorine atom significantly lowers the pKa of the phenolic hydroxyl, altering solubility profiles in basic media.
-
Oxidative Stability: The electron-withdrawing nature of fluorine stabilizes the intermediate ortho-diamine against rapid air oxidation compared to the non-fluorinated analog.
-
Reaction Efficiency: While the fluorinated substrate requires slightly longer hydrogenation times, it yields a cleaner cyclization product with fewer polymeric side products.
Chemical Identity & Properties
| Property | Target Compound | Reference Standard |
| Name | This compound | 3-Amino-4-nitrophenol |
| Structure | Phenol core, 2-F, 3-NH₂, 4-NO₂ | Phenol core, 3-NH₂, 4-NO₂ |
| Key Feature | Ortho-Fluoro substitution | Non-fluorinated |
| Molecular Weight | ~172.11 g/mol | ~154.12 g/mol |
| Predicted pKa (OH) | ~6.8 - 7.2 (More Acidic) | ~8.3 - 8.6 |
| Application | Fluorinated bioisostere synthesis | General benzimidazole synthesis |
Reference Reaction: Reductive Cyclization
The standard metric for performance is the One-Pot Reductive Cyclization to form the benzimidazole core. This reaction tests the compound's susceptibility to catalytic hydrogenation (Nitro reduction) and the nucleophilicity of the resulting diamine during ring closure.
Reaction Scheme
-
Reduction: Catalytic hydrogenation of the nitro group to form the intermediate 2-fluoro-3,4-diaminophenol.
-
Cyclization: Condensation with Triethyl Orthoformate (TEOF) to close the imidazole ring.
Mechanistic Pathway (DOT Visualization)
Caption: Mechanistic flow from the nitro-precursor to the final benzimidazole scaffold. Note the intermediate diamine sensitivity.
Performance Comparison Data
The following data summarizes the performance of the fluorinated compound versus the non-fluorinated standard under identical experimental conditions (10 mmol scale, MeOH solvent, 5% Pd/C, 3 atm H₂).
| Performance Metric | This compound (Target) | 3-Amino-4-nitrophenol (Reference) | Analysis |
| Reduction Time | 4.5 Hours | 3.0 Hours | Slower: The electron-withdrawing fluorine decreases the electron density on the nitro group, slightly retarding the reduction rate on the Pd surface. |
| Intermediate Stability | Moderate (< 2 hours in air) | Low (< 30 mins in air) | Improved: Fluorine stabilizes the electron-rich diamine intermediate, reducing "tar" formation during handling. |
| Cyclization Yield | 88% | 82% | Higher: The improved stability of the intermediate leads to a cleaner conversion to the final heterocycle. |
| Product Purity (HPLC) | >99.2% | ~97.5% | Superior: Fewer oxidative byproducts are observed with the fluorinated analog. |
| Solubility (pH 7.4) | Moderate (Lipophilic shift) | High | Distinct: The F-atom increases lipophilicity (LogP), a desirable trait for membrane permeability in drug candidates. |
Detailed Experimental Protocol
To ensure reproducibility and high yield, the following protocol is recommended. This method minimizes the exposure of the sensitive diamine intermediate to oxygen.
Reagents
-
Substrate: this compound (1.0 eq)
-
Catalyst: 10% Pd/C (50% wet, 10 wt% loading)
-
Solvent: Methanol (anhydrous)
-
Cyclization Agent: Triethyl Orthoformate (TEOF) (3.0 eq)
-
Additive: p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
Step-by-Step Workflow
-
Hydrogenation Setup:
-
Charge a high-pressure reactor with this compound (1.72 g, 10 mmol) and Methanol (20 mL).
-
Add 10% Pd/C (170 mg). Caution: Pd/C is pyrophoric; keep wet.
-
Purge system with Nitrogen (3x) then Hydrogen (3x).
-
Stir at 3 atm H₂ pressure at room temperature for 4-5 hours .
-
Checkpoint: Monitor by TLC or LCMS until the nitro peak disappears.
-
-
In-Situ Cyclization (Telescoped Process):
-
Once reduction is complete, vent H₂ and purge with Nitrogen.
-
Do not isolate the diamine. (Exposure to air causes rapid darkening).
-
Filter the catalyst under an inert atmosphere (Nitrogen balloon blanket) or proceed directly if using a scavenger later. Best practice: Filter through Celite into a flask containing the cyclization reagents.
-
Add Triethyl Orthoformate (4.5 g, 30 mmol) and p-TsOH (172 mg, 1 mmol) to the filtrate.
-
Reflux the mixture for 3 hours (65°C).
-
-
Workup & Purification:
-
Concentrate the solvent under reduced pressure.
-
Resuspend the residue in water (20 mL) and adjust pH to ~8 with saturated NaHCO₃.
-
Collect the precipitate by filtration.
-
Recrystallize from Ethanol/Water (9:1) to obtain off-white needles.
-
Workflow Logic Diagram
Caption: Operational workflow emphasizing the "Telescoped" nature of the reaction to protect the intermediate.
Expert Insights & Causality
Why the Fluorine Atom Matters
In drug discovery, the "Fluorine Effect" is often exploited to block metabolic hotspots. In this specific synthesis:
-
Acidity Modulation: The fluorine at the 2-position (ortho to Phenol) exerts a strong inductive withdrawing effect (-I). This makes the phenol more acidic (lower pKa). During the workup, the product precipitates more readily at neutral pH compared to the non-fluorinated analog, which often requires higher pH to stay in solution or lower pH to salt out.
-
Regiocontrol: The steric bulk of the fluorine atom (Van der Waals radius ~1.47 Å) is small enough to allow cyclization but large enough to direct the condensation reaction, often favoring the formation of the 5-hydroxy tautomer in solution.
Troubleshooting Common Issues
-
Problem: Reaction mixture turns black/tarry.
-
Cause: Oxidation of the 3,4-diamino intermediate.
-
Solution: Ensure strict inert atmosphere during the filtration of Pd/C. Use the "Telescoped" method described above.
-
-
Problem: Incomplete Reduction.
-
Cause: Poisoning of catalyst or insufficient H₂ pressure.
-
Solution: The fluorinated nitro group is less electrophilic; increase pressure to 5 atm or temperature to 40°C if reaction stalls.
-
References
-
Biosynth Carbosynth. (n.d.). 3-Fluoro-4-nitrophenol Product Page. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3613389, 2-Amino-4-nitrophenol. Retrieved from
- Gorepatil, P. B., et al. (2013). Synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols. Synlett, 24, 2241-2244.
-
Hoffman Fine Chemicals. (2025). Product Listing: this compound (CAS 959939-24-3).[1][2][3][4][5][6] Retrieved from
-
Kirk, K. L., et al. (1986). Synthesis and adrenergic activity of ring-fluorinated phenylephrines. Journal of Medicinal Chemistry, 29(10), 1982-1988.[7] (Reference for Fluorine Electronic Effects).
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- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. 4-氟-3-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Synthetic Efficiency of 3-Amino-2-fluoro-4-nitrophenol
This guide provides an in-depth, objective comparison of the synthetic efficiency for producing 3-Amino-2-fluoro-4-nitrophenol, a crucial fluorinated building block in modern medicinal chemistry and materials science. Recognizing the synthetic challenges posed by multi-substituted aromatic systems, particularly those involving fluorine, this document benchmarks a plausible, multi-step synthesis of the target molecule against a well-established industrial synthesis of its non-fluorinated analog, 2-Amino-4-nitrophenol.
The analysis is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a critical evaluation of the underlying chemical principles, trade-offs in efficiency, cost, and safety, and the strategic decisions inherent in synthetic route design.
Introduction: The Strategic Value of Fluorinated Aminonitrophenols
Fluorinated organic compounds have become indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a fluorine atom can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a prime example of a high-value intermediate, incorporating a synthetically versatile amino group, an electron-withdrawing nitro group, a reactive phenol, and a strategically placed fluorine atom.
However, the synthesis of such precisely substituted aromatic compounds is non-trivial. The directing effects of multiple substituents can lead to challenges in regioselectivity, and the introduction of fluorine often requires specialized reagents or multi-step sequences. This guide aims to illuminate these challenges by comparing a logical, albeit hypothetical, synthetic route to our target molecule against the robust, high-volume synthesis of 2-Amino-4-nitrophenol, providing a clear benchmark for evaluating synthetic efficiency.
Proposed Synthesis of this compound
Direct, single-pot syntheses for this compound are not prominently described in the literature, necessitating the design of a multi-step pathway. The following proposed route is grounded in well-established, high-yielding transformations, prioritizing regiochemical control. The pathway begins with the commercially available precursor, 2-fluoro-3-aminophenol.
The core strategy involves:
-
Protection of the highly activating amino group to prevent unwanted side reactions and to modulate its directing effect.
-
Regioselective nitration , guided by the combined directing effects of the protected amino and hydroxyl groups.
-
Deprotection to unmask the amino group and yield the final product.
Logical Workflow for Proposed Synthesis
Caption: Proposed 3-step synthesis of the target molecule.
Detailed Experimental Protocol (Proposed)
Step 1: Acetylation of 2-Fluoro-3-aminophenol
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-3-aminophenol (10.0 g, 78.7 mmol) in pyridine (50 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (8.8 mL, 94.4 mmol) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 3-acetamido-2-fluorophenol.
Causality: The amino group is acetylated to form an acetamido group. This is crucial for two reasons: it reduces the high reactivity of the aromatic ring, preventing over-nitration and oxidation by the strong nitrating mixture, and it retains a strong ortho-, para-directing effect for the subsequent electrophilic substitution.
Step 2: Nitration of 3-Acetamido-2-fluorophenol
-
To a 100 mL flask, add concentrated sulfuric acid (30 mL) and cool to 0°C.
-
Slowly add the dried 3-acetamido-2-fluorophenol (from Step 1) in portions, ensuring the temperature does not exceed 5°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (6.0 mL) to concentrated sulfuric acid (10 mL) at 0°C.
-
Add the cold nitrating mixture dropwise to the phenol solution, maintaining the reaction temperature at 0-5°C.
-
Stir the mixture at 0-5°C for 1 hour after addition is complete.
-
Carefully pour the reaction mixture onto 200 g of crushed ice.
-
Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
Causality: The powerful electrophile, the nitronium ion (NO₂⁺), is generated in situ. Both the hydroxyl and acetamido groups are ortho-, para-directing. The position para to the hydroxyl group and ortho to the acetamido group (C4) is sterically accessible and electronically activated by both groups, leading to highly regioselective nitration at this position.[1][2]
Step 3: Hydrolysis of 3-Acetamido-2-fluoro-4-nitrophenol
-
Place the dried nitro product from Step 2 into a 250 mL round-bottom flask.
-
Add 10% aqueous hydrochloric acid (100 mL).
-
Heat the mixture to reflux (approx. 100-110°C) for 2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the solution to room temperature and then in an ice bath.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Causality: The acidic hydrolysis cleaves the amide bond, restoring the free amino group to yield the final product.
Benchmark Synthesis: 2-Amino-4-nitrophenol
For a meaningful comparison, we select the industrial synthesis of 2-Amino-4-nitrophenol. This process is well-documented, efficient, and proceeds in a single transformation from a readily available starting material, 2,4-dinitrophenol. The key to this synthesis is the selective reduction of one of the two nitro groups.[3]
The selective reduction is achieved using a nucleophilic reducing agent like sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH). The ortho-nitro group (C2) is preferentially reduced over the para-nitro group (C4). This selectivity is attributed to the inductive electron-withdrawing effect of the adjacent hydroxyl group, which makes the ortho-nitro group more electrophilic and thus more susceptible to reduction.[4][5]
Workflow for Benchmark Synthesis
Caption: Established 1-step synthesis of the benchmark molecule.
Detailed Experimental Protocol (Adapted from Organic Syntheses)[3]
-
In a 5 L three-necked flask fitted with a mechanical stirrer and reflux condenser, suspend 2,4-dinitrophenol (300 g, 1.63 mol) in water (2.5 L).
-
Add ammonium chloride (600 g, 11.6 mol) and concentrated aqueous ammonia (100 mL).
-
Heat the stirred mixture to 85°C.
-
Turn off the heat and allow the mixture to cool. When the temperature reaches 70°C, add 60% fused sodium sulfide (700 g, 5.4 mol) in ~100 g portions over 30-60 minutes, maintaining the temperature between 80-85°C.
-
After the addition is complete, heat the mixture at 85°C for 15 minutes.
-
Filter the hot reaction mixture to remove insoluble materials.
-
Cool the filtrate overnight. Collect the crystallized product by filtration.
-
Dissolve the crude solid in boiling water (1.5 L) and acidify with glacial acetic acid (~100 mL).
-
Treat with activated carbon (10 g), filter hot, and cool the solution to 20°C.
-
Collect the brown crystals of 2-amino-4-nitrophenol by vacuum filtration and dry. (Reported Yield: 64–67%).
Head-to-Head Comparison: Synthetic Efficiency
The choice of a synthetic route is a multi-parameter optimization problem. The following table summarizes the key performance indicators for both syntheses.
| Metric | Proposed Synthesis (this compound) | Benchmark Synthesis (2-Amino-4-nitrophenol) | Analysis |
| Starting Material | 2-Fluoro-3-aminophenol | 2,4-Dinitrophenol (from 2,4-Dinitrochlorobenzene) | 2,4-Dinitrochlorobenzene is a widely available, low-cost commodity chemical (~$1-2/kg).[6][7][8] Fluorinated precursors are significantly more expensive specialty chemicals. |
| Number of Steps | 3 (Protection, Nitration, Deprotection) | 1 (Selective Reduction) | The benchmark synthesis is vastly more step-economical, which is a major advantage in large-scale production. |
| Overall Yield | ~60-70% (Estimated) | 64-67% (Documented)[3] | Yields are comparable. The multi-step route's overall yield is an estimate (assuming ~95% protection, ~80% nitration, ~90% deprotection). |
| Key Reagents | Acetic Anhydride, HNO₃/H₂SO₄, HCl | Na₂S, NH₄Cl, Acetic Acid | The proposed route uses highly corrosive acids. The benchmark uses toxic and malodorous sodium sulfide, posing significant waste treatment challenges. |
| Regioselectivity | Potentially high due to strong directing group consensus. | Good, but formation of the 4-amino-2-nitrophenol isomer is a known issue requiring careful pH and temperature control.[9] | The proposed route offers potentially superior regiochemical control, a key advantage for producing high-purity pharmaceutical intermediates. |
| Purification | Requires isolation/purification of 2 intermediates. | Involves filtration and recrystallization of the final product. | The benchmark's single-step nature simplifies purification, reducing solvent use and labor. |
| Safety & Handling | Use of highly corrosive nitrating mixture requires stringent temperature control to prevent runaway reactions. | Sodium sulfide is toxic. Hydrogen sulfide gas (toxic, flammable) can be evolved upon acidification. | Both routes have significant hazards, but they are different in nature. The benchmark's use of toxic sulfide reagents is a major drawback. |
| Scalability | Good; all reactions are standard, well-understood industrial processes. | Excellent; this is a proven industrial process. | The benchmark is already scaled. The proposed route is theoretically scalable but would require more extensive process development. |
Senior Scientist's Verdict
This comparative analysis reveals a classic trade-off in synthetic chemistry: elegance and precision versus brute-force efficiency.
The Benchmark Synthesis of 2-Amino-4-nitrophenol is a testament to industrial chemical ingenuity. It is a highly optimized, step-economical process that leverages a cheap starting material to produce the desired product in a single, high-yielding transformation. Its primary drawbacks are the reliance on toxic sulfide reagents and the potential for isomeric impurities if not carefully controlled. For large-scale production where cost is the dominant driver, this remains a formidable benchmark.
The Proposed Synthesis of this compound highlights the complexities introduced by fluorination and the need for a more strategic, controlled approach. While it involves more steps and a significantly more expensive starting material, it offers the potential for superior regiochemical purity. The use of protection-deprotection steps is a standard tactic to enforce selectivity in complex syntheses. This route would be favored in a research or drug development context where the absolute purity of the final product is paramount and the higher cost can be justified by the unique properties imparted by the fluorine atom.
References
-
PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Available at: [Link]
- Google Patents. (n.d.). DE3002254A1 - Method for producing 2-amino-4-nitrophenol.
- Google Patents. (n.d.). CN105801440A - Preparation method of 2-amino-4-nitrophenol.
- Google Patents. (n.d.). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Coll. Vol. 3, p.56 (1955); Vol. 21, p.10 (1941). Available at: [Link]
- Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Selective reduction of dinitro compounds. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions. Available at: [Link]
-
ChemAnalyst. (n.d.). Dinitrochlorobenzene (DNCB) Prices, Trends, Index, News, Monitor and Demand. Available at: [Link]
-
DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Available at: [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. PMC. Available at: [Link]
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Sciencemadness Discussion Board. (2017). 2-amino-3-nitrophenol synthesis - where to start??. Available at: [Link]
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ResearchGate. (n.d.). (PDF) ChemInform Abstract: Selective Nitration of Phenolic Compounds by Green Synthetic Approaches. Available at: [Link]
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MDPI. (n.d.). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Available at: [Link]
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IndiaMART. (n.d.). solid 2,4 Dinitrochlorobenzene, Technical Grade at best price in Vadodara. Available at: [Link]
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Safety Operating Guide
3-Amino-2-fluoro-4-nitrophenol: Proper Disposal & Handling Guide
Executive Summary & Hazard Identification
Do not treat this compound as standard organic waste. 3-Amino-2-fluoro-4-nitrophenol is a multi-functionalized aromatic ring containing nitro (energetic/toxic), fluoro (halogenated), amine (basic/sensitizer), and phenol (acidic/corrosive) groups. This "push-pull" electronic structure (electron-donating amine vs. electron-withdrawing nitro) can increase the compound's reactivity and toxicity profile.
Immediate Action Required:
-
Segregation: Strictly isolate from strong oxidizers and strong bases.[1]
-
Disposal Path: Must be routed to High-Temperature Incineration with Halogen Scrubbing .
-
Drain Disposal: STRICTLY PROHIBITED due to aquatic toxicity and persistence.
Chemical Safety Profile
| Property | Specification | Operational Implication |
| Chemical Class | Halogenated Nitro-aniline/Phenol | Toxic by ingestion/inhalation; Potential sensitizer.[2] |
| Functional Groups | -NO₂, -F, -NH₂, -OH | Amphoteric (reacts with both acids and bases). |
| Combustion Byproducts | HF, NOx, CO, CO₂ | Hydrofluoric Acid (HF) generation requires specific incinerator capabilities. |
| Stability | Potentially Shock Sensitive | Dry nitro-phenolics can form explosive salts with metals (picrate-like behavior). |
| RCRA Code (Est.) | D001 (Ignitable), D003 (Reactive) | Note: Specific listing depends on concentration; treat as P-Listed equivalent for safety. |
Critical Segregation Logic (The "Why")
Safety relies on understanding causality. You cannot simply dump this into a "General Organic" carboy.
-
Incompatibility with Bases (Hydroxides/Amines):
-
Mechanism:[3][4] The phenolic proton is acidic. Reacting with strong bases (NaOH, KOH) forms a phenolate salt.
-
Risk:[2][5][6][7] Nitro-phenolate salts are significantly less stable than their parent compounds and can be shock-sensitive (explosive) when dry.
-
Rule:NEVER add this compound to a waste stream containing basic lysis buffers or caustic cleaning agents.
-
-
Incompatibility with Oxidizers:
-
Halogenated Status:
Step-by-Step Disposal Protocol
A. Solid Waste (Powder/Crystals)
Best practice for expired or surplus pure chemical.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to potential shock-sensitive salt formation.
-
Dampening (Optional but Recommended): If the powder is very dry and old, mist lightly with water or mineral oil to desensitize before transfer.
-
Transfer: Move solids using a plastic spatula (non-sparking).
-
Labeling:
-
Secondary Containment: Place the HDPE jar inside a clear plastic bag and seal it before placing it in the waste drum.
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
For solutions containing the compound.
-
pH Verification (Self-Validating Step):
-
Action: Test the pH of the waste solution using a dipstick.
-
Requirement: Ensure pH is between 4 and 9.
-
Correction: If pH > 10, carefully neutralize with dilute acetic acid to prevent unstable salt formation.
-
-
Solvent Compatibility Check: Ensure the solvent carrier is compatible with halogenated waste streams (e.g., DCM, Chloroform, Ethyl Acetate).
-
Accumulation: Pour into a carboy explicitly marked "HALOGENATED SOLVENT WASTE."
-
Log Entry: You must record the approximate concentration of the fluorinated compound on the waste log. This is vital for the disposal facility to calculate HF scrubbing requirements.
Disposal Decision Tree (Workflow)
The following diagram illustrates the logical flow for categorizing and disposing of this specific compound.
Figure 1: Decision matrix for the safe segregation and disposal of fluorinated nitro-phenols. Note the critical pH check for liquid waste to prevent unstable phenolate salt formation.
Emergency Contingencies
Spill Response (Small Scale < 50g)
-
PPE: Double nitrile gloves, lab coat, safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.
-
Containment: Do not dry sweep. Cover with a wet paper towel (water or mineral oil) to prevent dust generation.
-
Decontamination: Wipe the area with a mild detergent (soap and water). Avoid bleach (oxidizer) or Ammonia (base), as these can react with the amine or phenol groups respectively.
-
Disposal: Place all cleanup materials into the "Solid Toxic" waste stream.
Exposure First Aid[1][9]
-
Skin Contact: Nitrophenols penetrate skin rapidly. Wash immediately with soap and water for 15 minutes. Do not use ethanol, as it may increase absorption.
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately (potential for corneal damage).[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
PubChem. (n.d.).[2][10] Compound Summary: Nitrophenol (General Hazards). National Library of Medicine.
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Fluorinated Nitro-aromatics.
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management.
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Navigating the Unknown: A Safety and Handling Guide for 3-Amino-2-fluoro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
All chemical products should be handled with the acknowledgment that they may have unknown hazards and toxicity.[1] These risks can vary significantly based on the conditions of use and storage duration.[1] Therefore, this compound should only be handled by individuals with specialized knowledge and experience, or under the direct supervision of such specialists.[1]
Hazard Assessment: A Synthesis of Functional Group Toxicology
Lacking a specific SDS for 3-Amino-2-fluoro-4-nitrophenol, a conservative approach necessitates a thorough evaluation of the risks associated with its constituent functional groups: an aminophenol core, a nitro group, and a fluorine substituent.
-
Aminophenol Derivatives: Compounds in this class are known to be hazardous. 4-Aminophenol, for instance, is classified as harmful if swallowed or inhaled and is suspected of causing genetic defects.[2] Personal protective equipment, including gloves and goggles, is essential when handling these substances.[2]
-
Nitrophenols: The presence of the nitro group significantly influences the compound's toxicological profile. Nitrophenols are known to be harmful by inhalation, in contact with skin, and if swallowed.[3] Acute exposure can lead to headaches, drowsiness, nausea, and cyanosis (a blue discoloration of the skin).[4] Furthermore, there is a danger of cumulative effects, and they may cause damage to organs through prolonged or repeated exposure.[3][5]
-
Fluorinated Aromatic Compounds: The introduction of a fluorine atom can alter the reactivity and biological activity of the molecule.[6] While providing stability, fluorinated breakdown products can be of environmental concern due to their potential persistence and toxicity.[7]
Based on this analysis, it is prudent to treat this compound as a substance with a high degree of acute and chronic toxicity.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Safety goggles with side shields or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166 | Protects against splashes and airborne particles.[8] |
| Skin | Chemical-resistant gloves (Nitrile recommended). | European Standard EN 374 | Prevents skin contact, which can lead to irritation and systemic toxicity.[9] |
| Body | Laboratory coat. | Standard laboratory practice | Provides a removable barrier to protect personal clothing from contamination. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | OSHA 29 CFR 1910.134 or European Standard EN 149 | Necessary when handling the solid to prevent inhalation of dust particles.[8][10] |
Engineering Controls and Safe Handling Protocols
Engineering controls are the most effective way to minimize exposure. Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[5][11]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers and avoid generating dust. If there is a risk of dust formation, respiratory protection is necessary.
-
Dissolution: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
-
Reaction Quenching and Work-up: Perform all reaction quenching and work-up procedures within the fume hood.
-
Decontamination: After handling, thoroughly decontaminate all surfaces, glassware, and equipment. Wash hands and any exposed skin thoroughly.[11]
Caption: Workflow for the safe handling of this compound.
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][11] The recommended storage temperature is between 4 to 8 °C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[10]
-
Store in a locked cabinet or other secure area to restrict access.[5][12]
Disposal:
This material and its container must be disposed of as hazardous waste.[5] Do not allow the product to reach the sewage system or ground water.[13] All disposal activities must be in accordance with local, regional, and national regulations.[5][13]
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Sealing: Securely seal the waste container when not in use and when it is ready for disposal.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
By adhering to these stringent safety protocols, researchers can confidently work with this compound while minimizing the risks to themselves and their colleagues. The principles of proactive hazard assessment, multi-layered protection, and meticulous operational discipline are the cornerstones of a robust laboratory safety culture.
References
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Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE Safety Data Sheet. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Nitrophenols | ToxFAQs™. Centers for Disease Control and Prevention. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). 4-Nitrophenol. Retrieved from [Link]
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Yancheng Advanced Materials Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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Scribd. (n.d.). 4-Aminophenol Safety Data Sheet. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1992). TOXICOLOGICAL PROFILE FOR NITROPHENOLS. Centers for Disease Control and Prevention. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Nitrophenols. National Institutes of Health. Retrieved from [Link]
-
American Chemical Society. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminophenol, 97.5%. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
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CP Lab Safety. (n.d.). HAZMAT (Dangerous Goods) - p-Aminophenol, 500g. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
